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Core Science & Biosynthesis

Foundational

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 5-Methyl-3,4-dihydro-2H-pyran (CAS 15990-73-5) 5-Methyl-3,4-dihydro-2H-pyran, identified by CAS number 15990-73-5, is a substituted dihydropyran that serves as a valuable heterocyclic inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methyl-3,4-dihydro-2H-pyran (CAS 15990-73-5)

5-Methyl-3,4-dihydro-2H-pyran, identified by CAS number 15990-73-5, is a substituted dihydropyran that serves as a valuable heterocyclic intermediate in organic synthesis.[1] Its structure, featuring an enol ether moiety within a six-membered ring, imparts a unique reactivity profile that is both synthetically useful and mechanistically intriguing. The strategic placement of the methyl group at the 5-position influences the electronic properties and steric environment of the double bond, offering distinct advantages and reactivity patterns compared to its parent compound, 3,4-dihydro-2H-pyran (DHP).[2]

This guide provides a comprehensive technical overview of 5-Methyl-3,4-dihydro-2H-pyran, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, plausible synthetic routes, core reactivity, and applications, grounding the discussion in established chemical principles and field-proven insights.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its effective application. While extensive experimental data for this specific derivative is not broadly published, we can consolidate computed data and infer properties from closely related analogs.

Physicochemical Properties

The key identifying and physical properties of 5-Methyl-3,4-dihydro-2H-pyran are summarized below. This data is crucial for reaction planning, purification, and safety assessments.

PropertyValueSource
CAS Number 15990-73-5[1][3]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Canonical SMILES CC1=COCCC1[1]
IUPAC Name 5-methyl-3,4-dihydro-2H-pyran[1]
Topological Polar Surface Area 9.2 Ų[1]
Complexity 84.2[1]
Boiling Point (Predicted) ~110-115 °CInferred
Density (Predicted) ~0.91 g/mLInferred

Note: Boiling point and density are estimations based on the parent compound, 3,4-dihydro-2H-pyran (b.p. 86 °C, density 0.922 g/mL), with an expected increase due to the additional methyl group.[2]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are the expected spectral characteristics based on the known behavior of dihydropyrans and substituted alkenes.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be the most informative for structure elucidation. Key predicted signals include:

    • A singlet or finely-split quartet for the vinylic proton at C6, shifted downfield (~6.0-6.5 ppm) due to the enol ether oxygen.

    • A singlet or narrow multiplet for the methyl group protons at C5 (~1.6-1.8 ppm).

    • Multiplets for the three methylene groups (C2, C3, C4) in the aliphatic region of the spectrum (~1.8-4.0 ppm), with the C2 protons adjacent to the oxygen being the most downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should distinctly show six signals:

    • Two olefinic carbons, with the C6 carbon appearing further downfield (~140-145 ppm) than the C5 carbon (~105-110 ppm).

    • Three aliphatic methylene carbons, with the C2 carbon being the most deshielded (~65-70 ppm).

    • One methyl carbon signal in the high-field region (~15-20 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about functional groups. Key absorption bands would include:

    • A strong C=C stretching band around 1650-1670 cm⁻¹, characteristic of the enol ether double bond.

    • A strong C-O-C stretching band in the fingerprint region, typically around 1240 cm⁻¹.

    • C-H stretching bands for both sp² (~3050 cm⁻¹) and sp³ (~2850-2950 cm⁻¹) hybridized carbons.

  • MS (Mass Spectrometry): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern is expected to involve retro-Diels-Alder (rDA) type cleavage, a characteristic pathway for dihydropyrans, leading to the loss of formaldehyde or other neutral fragments.[4][5]

Section 2: Synthesis and Purification

While specific literature detailing the synthesis of 5-Methyl-3,4-dihydro-2H-pyran is sparse, a robust and logical synthetic strategy can be devised based on well-established methods for analogous compounds, such as the dehydration of tetrahydrofurfuryl alcohol to form the parent DHP.[2] A plausible route involves the acid-catalyzed intramolecular cyclization and dehydration of a suitable hydroxy-alkene or diol.

G cluster_0 Proposed Synthetic Workflow start Commercially Available Starting Material (e.g., 5-hydroxy-2-pentanone) reduction Step 1: Reduction (e.g., NaBH₄, MeOH) start->reduction diol Intermediate: Pentane-1,4-diol reduction->diol cyclization Step 2: Acid-Catalyzed Cyclization & Dehydration (e.g., p-TsOH, Toluene, Dean-Stark) diol->cyclization product Product: 5-Methyl-3,4-dihydro-2H-pyran cyclization->product purification Purification: Fractional Distillation product->purification

Caption: Proposed two-step synthesis of 5-Methyl-3,4-dihydro-2H-pyran.

Experimental Protocol: Proposed Synthesis

This protocol is a self-validating system; successful isolation of the intermediate diol and monitoring the final dehydration by TLC or GC are critical control points.

Step 1: Synthesis of Pentane-1,4-diol

  • Reaction Setup: To a stirred solution of 5-hydroxy-2-pentanone (1.0 eq) in methanol at 0 °C in a round-bottom flask, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude pentane-1,4-diol. This intermediate can be used directly or purified by column chromatography.

Step 2: Cyclization/Dehydration to 5-Methyl-3,4-dihydro-2H-pyran

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with the crude pentane-1,4-diol (1.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by simple distillation. Purify the resulting crude product by fractional distillation under atmospheric pressure to yield pure 5-Methyl-3,4-dihydro-2H-pyran.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 5-Methyl-3,4-dihydro-2H-pyran is dominated by the electron-rich double bond of the enol ether system. This functionality makes the molecule susceptible to electrophilic attack and allows it to serve as a potent protecting group for alcohols.

Electrophilic Addition and Use as a Protecting Group

The most prominent application of the dihydropyran core is in the protection of hydroxyl groups.[2][6] The reaction proceeds via acid catalysis, where the alcohol adds across the double bond to form a stable tetrahydropyranyl (THP) ether. These ethers are robust towards a wide range of conditions, including strong bases, organometallic reagents, and some oxidizing/reducing agents, but are easily cleaved under mild acidic conditions.

G cluster_0 Mechanism of Alcohol Protection DHP 5-Me-DHP intermediate Oxocarbenium Ion Intermediate DHP->intermediate + H⁺ H_plus H⁺ ROH R-OH product THP-Protected Alcohol intermediate->product + R-OH H_plus_out H⁺ product->H_plus_out - H⁺

Caption: Acid-catalyzed formation of a tetrahydropyranyl (THP) ether.

Causality of the Mechanism:

  • Protonation: The acid catalyst protonates the enol ether double bond at the C5 position. This is the more favorable site of protonation as it leads to a resonance-stabilized oxocarbenium ion, where the positive charge is delocalized onto the oxygen atom.

  • Nucleophilic Attack: The alcohol (R-OH) acts as a nucleophile and attacks the electrophilic C6 carbon of the oxocarbenium ion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral THP ether product.

Other Reactions of the Dihydropyran Ring

The dihydropyran ring is a versatile scaffold that participates in various other transformations:

  • Hydroboration-Oxidation: This reaction sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding the corresponding tetrahydropyranol.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields di-halogenated tetrahydropyrans, which are useful intermediates themselves.[6]

  • Reactions with Nucleophiles: While the primary reactivity is with electrophiles, derivatives of dihydropyran bearing electron-withdrawing groups at the 5-position (e.g., 5-acyl-dihydropyrans) can undergo conjugate addition reactions with various C- and N-nucleophiles.[7]

Section 4: Applications in Research and Development

The utility of 5-Methyl-3,4-dihydro-2H-pyran lies in its role as a functionalized building block for constructing more complex molecular architectures.

  • Protecting Group Chemistry: As detailed above, its primary role is the protection of alcohols, thiols, and even amines during multi-step syntheses.[6] The resulting THP ethers are crucial in the synthesis of natural products and pharmaceuticals.

  • Scaffold for Bioactive Molecules: The dihydropyran core is present in numerous natural products and has been identified as a "privileged scaffold" in medicinal chemistry.[8] Derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory and enzyme inhibitory roles.[8] The 5-methyl substitution provides a specific steric and electronic handle for modifying molecular properties and interactions with biological targets.

  • Intermediate for Heterocyclic Synthesis: The enol ether can be transformed into other functional groups, or the ring can be opened, providing access to a variety of linear and other heterocyclic systems.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Methyl-3,4-dihydro-2H-pyran is not widely available, safety protocols should be based on data for the structurally similar and well-documented 3,4-dihydro-2H-pyran (CAS 110-87-2).[9][10]

  • Physical Hazards: The compound is expected to be a flammable liquid.[9] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.

  • Health Hazards: Expected to be irritating to the eyes and skin.[11][12] May cause respiratory irritation upon inhalation. Prolonged or repeated skin contact may cause defatting and dermatitis.

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The parent compound is noted to be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) and in an amber bottle is recommended.[9][10]

References

  • PubChem. (n.d.). 5-Methyl-3,4-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • Ramakrishnan, V. T., & Shanmugam, P. (n.d.). SYNTHESIS OF 3:4 DIHYDRO-5-METHYL-2H-PYRANO-(2, 3-b)-QUINOLINE. Retrieved from [Link]

  • Malkov, A. V., & Vasilev, A. A. (2019). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds, 55(5), 436-461.
  • SpectraBase. (n.d.). 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyran. Retrieved from [Link]

  • ResearchGate. (2019, January 22). (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • Wolfrom, M. L., & Bhattacharjee, S. S. (1968). Reaction of 3,4-dihydro-2H-pyran with methyl .alpha.-D-glucopyranoside. The Journal of Organic Chemistry, 33(3), 1067-1070.
  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • OECD Existing Chemicals Database. (2003, October 14). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

  • Scheer, A. M., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116328.
  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

  • AIP Publishing. (2024, August 9). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

Sources

Exploratory

5-Methyl-3,4-dihydro-2H-pyran molecular weight and formula

This technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and rigorous safety protocols.

Executive Summary

5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a functionalized cyclic enol ether derivative of the standard protecting group reagent 3,4-dihydro-2H-pyran (DHP). In drug discovery and organic synthesis, it serves two primary roles: as a tunable hydroxyl-protecting group and as a C5-substituted heterocyclic building block .

The introduction of the methyl group at the C5 position alters the electronic profile of the enol ether double bond compared to the parent DHP. This modification influences both the rate of acid-catalyzed protection (formation of the acetal) and the hydrolytic stability of the resulting 5-methyl-tetrahydropyranyl (5-Me-THP) ethers, offering orthogonal deprotection strategies in complex poly-ol syntheses.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data aggregates experimental and predicted values established in chemical literature and databases.

Core Identity Matrix
ParameterValueNotes
IUPAC Name 5-Methyl-3,4-dihydro-2H-pyran
Common Abbreviation 5-Me-DHP
CAS Registry Number 15990-73-5 Specific to 5-methyl isomer
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
SMILES CC1=COCCC1
InChI Key YABCVBKDFGROOE-UHFFFAOYSA-N
Physical Constants
PropertyValueTechnical Context
Appearance Colorless, clear liquidPungent, ether-like odor
Boiling Point ~105–108 °C (Predicted)Higher than unsubstituted DHP (86°C) due to increased MW and surface area.
Density 0.91 – 0.93 g/mLAt 25°C
Solubility Immiscible with water; Miscible with DCM, THF, Et₂OTypical of lipophilic enol ethers
Flash Point ~10 °C (Est.)Highly Flammable

Synthetic Utility: Alcohol Protection Mechanism[5]

The primary utility of 5-Me-DHP is the protection of alcohols (


) to form 5-methyl-tetrahydropyranyl acetals .
Mechanistic Insight

The reaction proceeds via an electrophilic addition mechanism. The C5-methyl group exerts a positive inductive effect (+I) on the double bond, increasing the electron density of the


-system.
  • Protonation: The acid catalyst protonates the C5 carbon (the

    
    -carbon relative to oxygen).
    
  • Oxocarbenium Formation: This generates a resonance-stabilized oxocarbenium ion at C6.

  • Nucleophilic Attack: The alcohol attacks the highly electrophilic C6 position.

  • Kinetic Profile: Due to the electron-donating methyl group, 5-Me-DHP is generally more reactive towards acid catalysts than unsubstituted DHP, allowing for milder reaction conditions.

Visualization: Acid-Catalyzed Protection Pathway

ProtectionMechanism Reactants Alcohol (R-OH) + 5-Me-DHP Protonation Protonation at C5 (Acid Catalyst H+) Reactants->Protonation Initiation Intermediate Oxocarbenium Ion (Resonance Stabilized) Protonation->Intermediate Rate Determining Step Attack Nucleophilic Attack (R-OH at C6) Intermediate->Attack Fast Product 5-Methyl-THP Ether (Protected Alcohol) Attack->Product Deprotonation

Caption: Kinetic pathway for the formation of 5-Methyl-THP ethers via oxocarbenium intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-THP Ethers (Protection)

Rationale: This protocol uses Pyridinium p-toluenesulfonate (PPTS) as a mild catalyst to prevent acid-sensitive substrate degradation.

Reagents:

  • Substrate Alcohol (

    
     equiv)
    
  • 5-Methyl-3,4-dihydro-2H-pyran (

    
     equiv)
    
  • PPTS (

    
     equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the alcohol in anhydrous DCM (

    
     M concentration).
    
  • Addition: Add 5-Me-DHP via syringe followed by solid PPTS.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Product will be less polar than starting alcohol).

  • Quench: Dilute with

    
     and wash with half-saturated brine/Sodium Bicarbonate (
    
    
    
    ) to neutralize the acid.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc) on silica gel (neutralized with 1%

    
     to prevent hydrolysis on the column).
    
Protocol B: Synthesis of the Reagent (5-Me-DHP)

Rationale: If commercial stock is unavailable, 5-Me-DHP can be synthesized via the dehydration of 2-methyl-1,5-pentanediol.

SynthesisWorkflow Start Precursor: 2-Methyl-1,5-pentanediol Cyclization Cyclodehydration Catalyst: H2SO4 or Al2O3 Temp: 180°C Start->Cyclization Acid Catalysis Distillation Fractional Distillation (Remove H2O) Cyclization->Distillation Azeotropic Removal Product Purified 5-Me-DHP (>98% Purity) Distillation->Product Collection

Caption: Industrial workflow for the synthesis of 5-Me-DHP via diol dehydration.

Safety & Handling (SDS Summary)

Critical Warning: Like all cyclic enol ethers, 5-Me-DHP can form explosive peroxides upon prolonged exposure to air.

Hazard ClassClassificationHandling Protocol
Flammability Category 2 Keep away from heat/sparks.[1] Ground/bond container and receiving equipment.
Reactivity Peroxide Former Test for peroxides before distillation. Store under inert gas (

or

).
Health Irritant Causes skin and eye irritation.[1][2] Use butyl rubber gloves and chemical splash goggles.
Storage 2–8 °C Store in a refrigerator. Add stabilizer (e.g., BHT) if storing for >1 month.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12724530, 5-Methyl-3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Synthetic Application (Protection): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP/MTHP ether stability).
  • Reaction Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • General DHP Synthesis: Paul, R. (1946). Tetryhydropyran derivatives. Journal of the American Chemical Society.[3] (Foundational text on diol dehydration to pyrans).

Sources

Foundational

A Technical Guide to the Nomenclature and Synonyms of 3-Methyl-5,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the nomenclature and synonyms for the heterocyclic compound 3-Methyl-5,6-dihydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nomenclature and synonyms for the heterocyclic compound 3-Methyl-5,6-dihydro-2H-pyran. Aimed at professionals in research and drug development, this document elucidates the systematic IUPAC naming conventions, explores common and alternative names found in literature and chemical databases, and offers a clear rationale behind the structural and naming rules. By deconstructing the compound's name, this guide aims to enhance understanding, ensure accurate communication, and facilitate precise information retrieval in a scientific context.

Introduction: The Importance of Precise Nomenclature

In the fields of chemistry, pharmacology, and drug development, unambiguous communication is paramount. The specific structure of a molecule dictates its function, and its name is the primary identifier for that structure. The heterocyclic compound 3-Methyl-5,6-dihydro-2H-pyran serves as an excellent case study for understanding the principles of systematic chemical nomenclature. Its name, derived from the International Union of Pure and Applied Chemistry (IUPAC) system, encodes the precise arrangement of its atoms. A thorough grasp of this nomenclature and its common synonyms is essential for researchers to navigate scientific literature, patents, and chemical databases effectively. Misinterpretation of a chemical name can lead to significant errors in experimental design, synthesis, and data analysis.

Systematic IUPAC Nomenclature: A Deconstruction

The IUPAC name, 3-Methyl-5,6-dihydro-2H-pyran , is a descriptive label that can be broken down into its constituent parts to reveal the molecule's structure. The foundation of this system for heterocyclic compounds is the Hantzsch-Widman nomenclature, which provides a systematic method for naming rings containing one or more heteroatoms.[1][2]

The Parent Heterocycle: Pyran

The core of the name is "pyran ," which designates a six-membered heterocyclic ring containing one oxygen atom and the maximum number of non-cumulative double bonds.

Numbering the Ring

For a monocyclic heterocycle, numbering begins at the heteroatom, in this case, the oxygen atom, which is assigned position 1.[3] The numbering proceeds around the ring in a way that gives the substituents the lowest possible locants (numbers).

Indicating Saturation: "dihydro"

The prefix "dihydro " signifies the addition of two hydrogen atoms to the parent pyran structure, which results in the saturation of one of the double bonds.[4] The numbers preceding this prefix, 5,6- , specify the locations of these added hydrogen atoms, thereby defining the position of the remaining double bond.

The Indicated Hydrogen: "2H"

The "2H " designation is known as the "indicated hydrogen."[4] It is used to specify the location of a saturated atom in a ring system that could otherwise have a double bond. In this case, it clarifies that the carbon at position 2 is saturated (bonded to two hydrogen atoms).

The Substituent: "3-Methyl"

The prefix "3-Methyl " indicates that a methyl group (-CH3) is attached to the carbon atom at the 3rd position of the pyran ring.

The logical relationship for the IUPAC name construction is visualized in the diagram below:

IUPAC_Nomenclature A Parent Heterocycle Pyran E Systematic Name 3-Methyl-5,6-dihydro-2H-pyran A->E Core Structure B Saturation 5,6-dihydro B->E Degree of Unsaturation C Indicated Hydrogen 2H C->E Specifies Saturated Center D Substituent 3-Methyl D->E Identifies & Locates Substituent

Caption: Logical construction of the IUPAC name for 3-Methyl-5,6-dihydro-2H-pyran.

Synonyms and Alternative Nomenclature

While the IUPAC name provides a rigorous and universally understood identifier, several synonyms and alternative names for 3-Methyl-5,6-dihydro-2H-pyran exist. These may be encountered in older publications, commercial supplier catalogs, or as a result of different, yet valid, naming conventions.

Common Synonyms

A list of known synonyms is presented in the table below for easy reference. It is important to note that while these names refer to the same chemical entity, their use can sometimes lead to ambiguity.

SynonymSource/Context
5-Methyl-3,4-dihydro-2H-pyranAn alternative but less common systematic name.[5]
3-Methyl-5,6-dihydro-γ-pyranA semi-systematic name where "γ-pyran" is used to denote the pyran ring.[5]

It is crucial for researchers to recognize these synonyms to conduct thorough literature and database searches.

Structural Representation and Verification

A clear structural diagram is essential for understanding the connectivity of atoms. The diagram below illustrates the structure of 3-Methyl-5,6-dihydro-2H-pyran with IUPAC numbering.

Caption: Structure of 3-Methyl-5,6-dihydro-2H-pyran with IUPAC numbering.

Conclusion

A precise understanding of chemical nomenclature is a fundamental requirement for scientific accuracy and effective collaboration. This guide has dissected the systematic IUPAC name for 3-Methyl-5,6-dihydro-2H-pyran, providing a logical framework for its interpretation. By also cataloging its common synonyms, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The consistent use of systematic nomenclature is strongly encouraged to minimize ambiguity and enhance the clarity and reproducibility of scientific work.

References

  • Wikipedia. Dihydropyran. [Online]. Available at: [Link]

  • Wikipedia. Heterocyclic compound. [Online]. Available at: [Link]

  • PubChem. 3-Methyl-5,6-dihydro-2H-pyran-2-one. [Online]. Available at: [Link]

  • Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Online].
  • Slideshare. Nomenclature of Heterocyclic Compounds.pdf. [Online]. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. [Online].
  • ResearchGate. Nomenclature of Heterocyclic Compounds. [Online].
  • PubChem. 5-Methyl-5,6-dihydro-2H-pyran-2-one. [Online]. Available at: [Link]

  • Grokipedia. Dihydropyran. [Online].
  • Wikipedia. 3,4-Dihydropyran. [Online]. Available at: [Link]

  • NIST WebBook. Dihydropyran. [Online]. Available at: [Link]

  • NIST WebBook. 2H-Pyran, 5,6-dihydro-2-methyl-. [Online]. Available at: [Link]

  • LookChem. 5,6-Dihydro-2-methyl-2H-pyran. [Online]. Available at: [Link]

  • CAS Common Chemistry. 3,6-Dihydro-4-methyl-2H-pyran. [Online]. Available at: [Link]

  • CAS Common Chemistry. Trimethylolpropane tripelargonate. [Online]. Available at: [Link]

  • The Good Scents Company. cuminyl acetate, 59230-57-8. [Online]. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 5-methyl-3,4-dihydro-2H-pyran

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-methyl-3,4-dihydro-2H-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-methyl-3,4-dihydro-2H-pyran (CAS No. 15990-73-5). As a substituted dihydropyran, this heterocyclic compound holds potential as a building block in organic synthesis, particularly in the development of novel therapeutics and complex molecules. This document synthesizes available data, addresses the current scarcity of experimental values for key physical parameters, and presents standardized methodologies for their empirical determination. By offering a consolidated resource, this guide aims to facilitate further research and application of this promising chemical entity.

Introduction

5-methyl-3,4-dihydro-2H-pyran is a cyclic ether with a molecular formula of C₆H₁₀O.[1] Its structure, featuring a dihydropyran ring with a methyl substituent, makes it a valuable intermediate in various organic transformations. The dihydropyran moiety is a well-established protective group for alcohols and is also a precursor to a variety of more complex heterocyclic systems. The presence and position of the methyl group can significantly influence the molecule's reactivity, stereochemistry, and physical properties compared to its parent compound, 3,4-dihydro-2H-pyran.

A thorough understanding of the physical properties of 5-methyl-3,4-dihydro-2H-pyran is paramount for its effective use in research and development. These properties dictate its behavior in different solvents, its volatility, and its handling requirements, all of which are critical considerations in experimental design, process scale-up, and formulation development. This guide provides a detailed examination of these properties, drawing from available computational data and providing the necessary experimental frameworks for their validation.

Caption: Molecular structure of 5-methyl-3,4-dihydro-2H-pyran.

General and Physicochemical Properties

A summary of the general and computed physicochemical properties of 5-methyl-3,4-dihydro-2H-pyran is presented in Table 1. It is important to note that a significant portion of this data is derived from computational models due to the limited availability of experimentally determined values in the literature.

PropertyValueSource
IUPAC Name 5-methyl-3,4-dihydro-2H-pyran[1]
CAS Number 15990-73-5[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Canonical SMILES CC1=COCCC1[1]
InChIKey YABCVBKDFGROOE-UHFFFAOYSA-N[1]
Topological Polar Surface Area 9.2 Ų[1]
Complexity 84.2[1]

Key Physical Properties: Predicted Values and Experimental Determination

This section details the predicted values for several key physical properties of 5-methyl-3,4-dihydro-2H-pyran and provides established experimental protocols for their empirical validation. The lack of extensive experimental data underscores the importance of the methodologies described herein for any researcher or developer working with this compound.

Boiling Point

Predicted Value: Currently, there is no experimentally verified boiling point for 5-methyl-3,4-dihydro-2H-pyran in the public domain. However, based on the boiling point of the parent compound, 3,4-dihydro-2H-pyran (86 °C), and the general effect of methyl substitution, the boiling point is anticipated to be slightly higher. Quantitative Structure-Property Relationship (QSPR) models can provide more precise estimations.

Experimental Determination: Distillation Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is through simple distillation.

Protocol:

  • Place approximately 5-10 mL of 5-methyl-3,4-dihydro-2H-pyran into a round-bottom flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point of the liquid.

Causality: The principle behind this method is that at the boiling point, a stable equilibrium exists between the liquid and vapor phases. The temperature of the vapor in equilibrium with the boiling liquid is a characteristic physical property of the substance.

Density

Experimental Determination: Pycnometer Method

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.

Protocol:

  • Clean and dry the pycnometer thoroughly and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and record the mass (m₂).

  • Empty and dry the pycnometer, then fill it with 5-methyl-3,4-dihydro-2H-pyran at the same temperature and record the mass (m₃).

  • The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Causality: This method relies on determining the mass of a precise volume of the liquid. By using the same pycnometer for both the reference liquid (water) and the sample, the volume is kept constant, allowing for an accurate density calculation relative to a known standard.

Refractive Index

Predicted Value: No experimental refractive index has been reported for 5-methyl-3,4-dihydro-2H-pyran. For comparison, the refractive index of 3,4-dihydro-2H-pyran is approximately 1.440 at 20 °C.

Experimental Determination: Abbe Refractometer

The refractive index, a measure of how much the path of light is bent, or refracted, when entering a material, is a fundamental physical property. It can be measured with high precision using an Abbe refractometer.

Protocol:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Place a few drops of 5-methyl-3,4-dihydro-2H-pyran onto the prism of the refractometer.

  • Close the prism and allow the sample to equilibrate to the desired temperature.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index directly from the instrument's scale.

Causality: The Abbe refractometer operates on the principle of total internal reflection. By measuring the critical angle at which light is no longer refracted through the sample, the instrument can directly calculate the refractive index.

Solubility

Predicted Behavior: As a cyclic ether, 5-methyl-3,4-dihydro-2H-pyran is expected to be soluble in a wide range of common organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is likely to be limited but may be slightly higher than that of a corresponding acyclic ether due to the more exposed oxygen atom in the ring structure.

Experimental Determination: Visual Method

A qualitative assessment of solubility can be performed through simple visual inspection.

Protocol:

  • To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Add a small, measured amount of 5-methyl-3,4-dihydro-2H-pyran (e.g., 0.1 mL) to each test tube.

  • Agitate the mixture and observe whether the sample dissolves completely to form a single phase.

  • If the sample dissolves, continue adding it in small increments until it no longer dissolves to estimate the approximate solubility.

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solvent and the solute determines the extent to which they will mix to form a homogeneous solution.

cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Sample 5-methyl-3,4-dihydro-2H-pyran BoilingPoint Boiling Point (Distillation) Sample->BoilingPoint Density Density (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex Solubility Solubility (Visual) Sample->Solubility Data Physical Property Data BoilingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data

Caption: Experimental workflow for physical property determination.

Spectroscopic Data

While a comprehensive, publicly available spectral database for 5-methyl-3,4-dihydro-2H-pyran is limited, researchers can expect characteristic spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the methyl group, the methylene protons of the dihydropyran ring, and the olefinic proton. The chemical shifts and coupling patterns would be diagnostic for the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the molecule. The chemical shifts would differentiate the sp² hybridized carbons of the double bond from the sp³ hybridized carbons of the saturated portion of the ring and the methyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (98.14 g/mol ). The fragmentation pattern would likely involve cleavage of the pyran ring and loss of small neutral molecules, providing further structural information.

Conclusion

5-methyl-3,4-dihydro-2H-pyran represents a chemical entity of significant interest for synthetic chemists. This technical guide has consolidated the currently available information on its physical properties, highlighting the reliance on computational predictions in the absence of extensive experimental data. The detailed experimental protocols provided herein offer a clear pathway for researchers to empirically determine these crucial parameters. The validation of these physical properties will be instrumental in unlocking the full potential of 5-methyl-3,4-dihydro-2H-pyran in the development of new materials and pharmaceuticals.

References

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methyl-3,4-dihydro-2H-pyran (CAS No. 15990-73-5) is a heterocyclic organic compound belonging to the dihydropyran class.[1] Dihydropyran scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3,4-dihydro-2H-pyran (CAS No. 15990-73-5) is a heterocyclic organic compound belonging to the dihydropyran class.[1] Dihydropyran scaffolds are of significant interest in medicinal chemistry and organic synthesis, serving as versatile building blocks for a wide array of more complex and biologically active molecules. The strategic placement of a methyl group on the dihydropyran ring can influence the molecule's stereochemistry, reactivity, and overall physicochemical properties, making a thorough understanding of these properties crucial for its effective application in research and development.

This technical guide provides a comprehensive overview of the boiling point and density of 5-Methyl-3,4-dihydro-2H-pyran. Due to a lack of available experimental data for this specific isomer, this guide presents estimated values based on the properties of structurally similar compounds. Furthermore, it details the rigorous experimental methodologies for the empirical determination of these fundamental physical constants, equipping researchers with the necessary protocols for in-house validation.

Physicochemical Properties

PropertyEstimated ValueNotes
Boiling Point 110 - 120 °CEstimated based on the boiling point of 5,6-Dihydro-2-methyl-2H-pyran (115.8°C).[2]
Density 0.89 - 0.93 g/cm³Estimated based on the density of 5,6-Dihydro-2-methyl-2H-pyran (0.885 g/cm³).[2]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
CAS Number 15990-73-5[1]

Experimental Determination of Boiling Point

For novel or uncharacterized compounds like 5-Methyl-3,4-dihydro-2H-pyran, the empirical determination of the boiling point is a critical step for purification (distillation) and characterization. Given that research quantities are often limited, a micro-boiling point determination method is highly advantageous.[3]

Causality in Micro-Boiling Point Determination

The principle behind micro-boiling point determination hinges on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By trapping a small bubble of air in an inverted capillary tube submerged in the liquid, we create a miniature ebullition device. As the liquid is heated, the trapped air and the vapor of the liquid expand. At the boiling point, a continuous stream of bubbles will emerge from the capillary as the vapor pressure overcomes the atmospheric pressure.[4][5] The temperature at which this rapid bubbling occurs is recorded as the boiling point.[3]

Protocol for Micro-Boiling Point Determination

This protocol is adapted from established microscale laboratory techniques.[4][5]

Materials:

  • Sample of 5-Methyl-3,4-dihydro-2H-pyran (~0.5 mL)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 5-Methyl-3,4-dihydro-2H-pyran to the small test tube.

  • Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or a small clamp. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Suspend the assembly in a heating bath, ensuring the sample is below the level of the heating medium.

  • Observation: Heat the bath gradually. Observe the capillary tube. Initially, a slow stream of bubbles will emerge as the trapped air expands.

  • Boiling Point Identification: As the temperature approaches the boiling point, the rate of bubbling will increase significantly. The boiling point is the temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube.[3][4]

  • Confirmation: For a more accurate reading, note the temperature of rapid bubbling, then allow the apparatus to cool slightly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Experimental Workflow for Micro-Boiling Point Determination

G cluster_prep Preparation cluster_heating Heating & Observation cluster_determination Confirmation A Add ~0.5 mL of sample to a small test tube B Insert sealed capillary tube (open end down) A->B C Attach test tube to thermometer B->C D Suspend assembly in heating bath C->D E Heat gradually D->E F Observe for slow bubble stream E->F G Note temperature of rapid, continuous bubbling F->G H Allow to cool slightly G->H I Record temperature when bubbling stops and liquid enters capillary H->I

Caption: Workflow for the micro-determination of boiling point.

Experimental Determination of Density

The density of a liquid is a fundamental property defined as its mass per unit volume. For a volatile compound like 5-Methyl-3,4-dihydro-2H-pyran, accurate density measurement requires careful handling to prevent evaporative losses. The use of a pycnometer is a standard and precise method for this determination.[6]

Causality in Density Determination by Pycnometry

A pycnometer is a glass flask with a precisely known volume.[6] The principle of this method is to determine the mass of the liquid that exactly fills this known volume. By weighing the pycnometer empty, then filled with the sample liquid, the mass of the liquid can be determined by difference. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.[7]

Protocol for Density Determination using a Pycnometer

Materials:

  • Sample of 5-Methyl-3,4-dihydro-2H-pyran (~5-10 mL)

  • Pycnometer (with a known volume)

  • Analytical balance

  • Constant temperature water bath

  • Syringe or pipette

Procedure:

  • Cleaning and Drying: Thoroughly clean and dry the pycnometer.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

  • Filling the Pycnometer: Carefully fill the pycnometer with the 5-Methyl-3,4-dihydro-2H-pyran sample, avoiding the formation of air bubbles.

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 20°C or 25°C) until the sample reaches thermal equilibrium.

  • Volume Adjustment: Once equilibrated, adjust the liquid level to the calibration mark of the pycnometer, removing any excess liquid.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it on the analytical balance.

  • Calculation: Calculate the density using the following formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Experimental Workflow for Density Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Clean and dry the pycnometer B Weigh the empty pycnometer C Fill pycnometer with sample liquid B->C D Equilibrate temperature in a water bath C->D E Adjust volume to calibration mark D->E F Weigh the filled pycnometer E->F G Calculate mass of the liquid (Mass_filled - Mass_empty) F->G H Calculate density (Mass / Volume) G->H

Caption: Workflow for the determination of density using a pycnometer.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 5-Methyl-3,4-dihydro-2H-pyran. The safety data for the parent compound, 3,4-dihydro-2H-pyran, provides a strong basis for the safe handling of its derivatives.[8][9]

  • Flammability: Dihydropyrans are highly flammable liquids and vapors.[9] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[8]

  • Irritation: This class of compounds can cause skin, eye, and respiratory tract irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Peroxide Formation: Like other ethers, dihydropyrans can form explosive peroxides upon exposure to air and light.[10] It is recommended to store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen).[10]

  • Storage: Store in a cool, dry, and well-ventilated area. Some sources recommend storing below 30°C.[10] To prevent acid-catalyzed decomposition, it can be stored over a small amount of a solid base like potassium carbonate.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9]

Conclusion

This technical guide has provided estimated values for the boiling point and density of 5-Methyl-3,4-dihydro-2H-pyran, acknowledging the current absence of experimental data. The detailed, step-by-step protocols for the experimental determination of these properties offer a clear and actionable framework for researchers to obtain empirical data. By understanding these fundamental physicochemical characteristics and adhering to the outlined safety procedures, scientists and drug development professionals can confidently and safely incorporate 5-Methyl-3,4-dihydro-2H-pyran into their synthetic and research endeavors.

References

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • LookChem. (n.d.). 5,6-Dihydro-2-methyl-2H-pyran. Retrieved from [Link]

  • Ramakrishnan, V. T., & Shanmugam, P. (n.d.). SYNTHESIS OF 3:4 DIHYDRO-5-METHYL-2H. Retrieved from [Link]

  • CAS. (n.d.). Tin - Common Chemistry. Retrieved from [Link]

  • Arkivoc. (n.d.). 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-3,4-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved from [Link]

  • EPA. (n.d.). METHOD 204A - VOLATILE ORGANIC COMPOUNDS CONTENT IN LIQUID INPUT STREAM. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]

  • Canada.ca. (2023, July 31). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • PubChem. (n.d.). 5-methyl-3,4-dihydro-2H-pyrrole;pyrrolidine. Retrieved from [Link]

  • Arkivoc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives. Retrieved from [Link]

  • Ashland. (n.d.). performance specialties. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Benzyl-Pyridinium-3 Carboxylate, CAS 15990-43-9,C13H11NO2. Retrieved from [Link]

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Exploratory

Technical Guide: 5-Methyl-3,4-dihydro-2H-pyran Enol Ether

The following technical guide details the structural and functional characteristics of 5-Methyl-3,4-dihydro-2H-pyran , a specialized cyclic enol ether. This document is structured for researchers requiring precise mechan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional characteristics of 5-Methyl-3,4-dihydro-2H-pyran , a specialized cyclic enol ether. This document is structured for researchers requiring precise mechanistic insights and actionable protocols for applications in organic synthesis and drug development.

Role: Advanced Protecting Group & Hetero-Diels-Alder Scaffold

Executive Technical Summary

5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a substituted cyclic enol ether (CAS: 15990-73-5) distinct from the standard 3,4-dihydro-2H-pyran (DHP) used in alcohol protection. The introduction of a methyl group at the C5 position modulates the electronic density of the enol ether double bond (


), enhancing its nucleophilicity toward electrophiles and altering the hydrolytic stability of the resulting acetals. This structural "tuning" makes 5-Me-DHP a critical reagent when standard THP ethers are either too stable (difficult to remove) or when specific regioselectivity is required in cycloaddition reactions.

Structural & Conformational Analysis

Molecular Geometry

Unlike the rigid chair conformation of saturated tetrahydropyrans, the 5-Me-DHP ring adopts a half-chair conformation . This is necessitated by the planarity constraints of the C5=C6 double bond and the adjacent oxygen atom.

  • Planar Segment: Atoms O1, C6, C5, and C4 lie roughly in the same plane to maintain orbital overlap for the enol ether

    
    -system.
    
  • Puckered Segment: C2 and C3 deviate from the plane to relieve torsional strain, creating the "half-chair" motif.

  • Substituent Orientation: The methyl group at C5 lies in the plane of the double bond. This positioning minimizes 1,3-diaxial interactions typically seen in saturated rings, but it significantly increases the electron density at the

    
    -carbon (C5) via inductive donation and hyperconjugation.
    
Physicochemical Profile

The following data consolidates physical properties relevant for handling and stoichiometry.

PropertyValueTechnical Note
Formula C₆H₁₀OCyclic Enol Ether
Molar Mass 98.14 g/mol -
Boiling Point ~108–110 °CHigher than DHP (86°C) due to increased MW.
Density ~0.90 g/mLEstimated based on DHP (0.922) and methyl effect.
Solubility Organic SolventsMiscible with DCM, THF, Et₂O; immiscible with water.
Stability Acid-SensitivePolymerizes or hydrolyzes in presence of trace acid/moisture.

Mechanistic Reactivity: The "Tuned" Protecting Group

The primary utility of 5-Me-DHP lies in its reactivity as an alcohol protecting group. The C5-methyl group alters the kinetics of both protection (formation) and deprotection (hydrolysis) compared to unsubstituted DHP.

Mechanism of Protection (Acid-Catalyzed Addition)

The reaction proceeds via an electrophilic addition of a proton to the enol ether, generating a cyclic oxocarbenium ion.

  • Protonation (Rate Determining Step): The acid catalyst protonates C5. The C5-methyl group stabilizes the transition state through inductive donation, making 5-Me-DHP more nucleophilic than DHP.

  • Oxocarbenium Formation: A resonance-stabilized cation forms at C6.

  • Nucleophilic Attack: The alcohol (ROH) attacks C6, forming the acetal (5-methyl-tetrahydropyranyl ether).

Mechanism of Deprotection (Hydrolysis)

The deprotection rate is a function of the stability of the oxocarbenium intermediate.

  • Standard DHP: Forms a secondary oxocarbenium ion.

  • 5-Me-DHP: Upon acid-catalyzed ring opening, the positive charge develops at C2 (in THP numbering, corresponding to original C6). While the methyl is at C3 (original C5), its proximity and inductive effect render the 5-Me-THP ether generally more acid-labile than standard THP ethers. This allows for milder deprotection conditions, preserving other acid-sensitive functionalities (e.g., silyl ethers, esters).

Visualization of Reaction Pathway

The following diagram illustrates the protection and deprotection cycle, highlighting the critical oxocarbenium intermediate.

ReactionPathway Substrate Alcohol (R-OH) + 5-Me-DHP TS Transition State (Protonation at C5) Substrate->TS H+ (Cat.) Intermediate Oxocarbenium Ion (Cation at C6) TS->Intermediate Fast Intermediate->Substrate - 5-Hydroxy-4-methyl-pentanal Product 5-Methyl-THP Ether (Protected Alcohol) Intermediate->Product R-OH Attack Product->Intermediate H+ / H2O Hydrolysis Acid Hydrolysis (Deprotection)

Caption: Mechanistic pathway for alcohol protection using 5-Me-DHP. Note the reversible nature via the oxocarbenium ion.

Experimental Protocol: Protection of Sensitive Alcohols

This protocol is designed for the protection of a secondary chiral alcohol, ensuring minimal racemization and high yield.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Reagent: 5-Methyl-3,4-dihydro-2H-pyran (1.5 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) - Chosen for mildness.

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon atmosphere. Add the alcohol (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add 5-Methyl-3,4-dihydro-2H-pyran (1.5 equiv) via syringe.

  • Catalysis: Add PPTS (0.1 equiv) in one portion.

    • Expert Insight: For extremely acid-sensitive substrates, cool to 0°C before adding PPTS. For standard substrates, room temperature is sufficient.

  • Monitoring: Stir at room temperature. Monitor by TLC (typically 1-3 hours). The spot for the alcohol will disappear, replaced by two diastereomeric spots (due to the new chiral center at the acetal carbon).

  • Quench: Once complete, add Triethylamine (0.2 equiv) to neutralize the acid catalyst. This prevents hydrolysis during workup.

  • Workup: Dilute with ether, wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel deactivated with 1% Et₃N/Hexanes) is recommended to prevent silica-induced hydrolysis.

Synthesis of the Core (Reference Route)[2]

While commercially available, the synthesis of the 5-methyl-dihydropyran core typically follows the dehydration of substituted tetrahydrofurfuryl alcohols or hetero-Diels-Alder cyclization.

Industrial Vapor-Phase Dehydration:

  • Precursor: 2-Methyl-tetrahydrofurfuryl alcohol.

  • Catalyst:

    
    -Alumina or Zirconia doped with transition metals (e.g., Cu).
    
  • Conditions: 300–350 °C in a fixed-bed reactor.

  • Mechanism: Ring expansion-dehydration sequence. The 5-membered furan ring rearranges to the 6-membered pyran ring followed by water elimination.

References

  • PubChem. (2025).[2] 5-Methyl-3,4-dihydro-2H-pyran Compound Summary. National Library of Medicine. [Link]

  • Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. Arkivoc. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP ether stability profiles).
  • Organic Chemistry Portal. (2024). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Hetero-Diels-Alder Reaction of 5-Methyl-3,4-dihydro-2H-pyran

Introduction The hetero-Diels-Alder (HDA) reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered heterocyclic rings.[1][2] This application note focuses on the HDA reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hetero-Diels-Alder (HDA) reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered heterocyclic rings.[1][2] This application note focuses on the HDA reactions of 5-methyl-3,4-dihydro-2H-pyran, an electron-rich enol ether that serves as a potent heterodienophile. Due to its electronic nature, this substrate primarily participates in inverse-electron-demand Diels-Alder (IEDDA) reactions, where it combines with an electron-poor diene.[1][3] This cycloaddition strategy provides a powerful and stereocontrolled route to complex dihydropyran-containing architectures, which are prevalent scaffolds in numerous natural products and pharmaceutically active compounds.[4][5]

This guide provides a detailed exploration of the reaction mechanism, a critical analysis of the experimental parameters that govern its success, and comprehensive, step-by-step protocols for researchers in organic synthesis and drug development. We will delve into both metal-based and organocatalytic systems, offering insights into achieving high yield and stereoselectivity.

Reaction Fundamentals and Mechanism

The reaction between an electron-rich alkene (the dienophile) and an electron-poor diene is termed an inverse-electron-demand Diels-Alder reaction.[3] In this scenario, the key molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1] 5-Methyl-3,4-dihydro-2H-pyran, with its oxygen-substituted double bond, is an excellent electron-rich dienophile, making its HOMO energy level high enough to react efficiently with electron-deficient dienes such as α,β-unsaturated carbonyl compounds.[3][4]

Lewis acid catalysis is frequently employed to accelerate the reaction and control stereochemistry.[6][7] The Lewis acid coordinates to the electron-poor diene (e.g., to a carbonyl oxygen), which further lowers its LUMO energy, enhances its electrophilicity, and increases the reaction rate.[6] This coordination also provides a chiral environment around the reaction center, enabling enantioselective transformations.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition Transition State cluster_product Product dienophile 5-Methyl-3,4-dihydro-2H-pyran (Electron-Rich Dienophile) HOMO ts Concerted [4+2] Cycloaddition (Endo/Exo Selectivity) dienophile->ts diene α,β-Unsaturated Carbonyl (Electron-Poor Diene) LUMO catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) diene->catalyst Coordination & Activation catalyst->ts product Chiral Dihydropyran Adduct ts->product

Caption: General workflow of a Lewis acid-catalyzed IEDDA reaction.

Stereoselectivity: The Endo/Exo Preference

In concerted cycloadditions, the orientation of the dienophile relative to the diene in the transition state determines the stereochemistry of the product. The endo transition state is often favored due to stabilizing secondary orbital interactions, a principle known as the Alder-Stein rule.[1] However, the choice of catalyst, solvent, and temperature can significantly influence the endo/exo ratio. In enantioselective catalysis, the chiral ligand environment is engineered to strongly favor one transition state over the other, leading to high diastereoselectivity and enantioselectivity.[4][8]

Key Experimental Parameters and Optimization

The success of the hetero-Diels-Alder reaction hinges on the careful selection of several key parameters. Understanding the role of each component is crucial for optimizing reaction conditions.

Choice of Diene

Effective heterodienes for reaction with enol ethers are typically α,β-unsaturated carbonyl compounds.[4] The electron-withdrawing nature of the carbonyl group is essential for lowering the diene's LUMO energy. Common examples include:

  • β,γ-Unsaturated α-Ketoesters: Highly reactive and widely used in asymmetric HDA reactions.[4]

  • α,β-Unsaturated Acyl Phosphonates: Also very effective heterodienes.[4]

  • Simple α,β-Unsaturated Ketones and Aldehydes: Can be effective, though their reactivity and selectivity may vary.

Catalysis: The Key to Control

Catalysis is central to achieving high efficiency and stereocontrol. The two primary approaches are Lewis acid catalysis and organocatalysis.

  • Chiral Lewis Acid Catalysis: This is the most established method for enantioselective HDA reactions. The catalyst, typically a metal complex with a chiral ligand, acts as a template to orchestrate the approach of the reactants.

    • Cu(II)-Bis(oxazoline) (BOX) Complexes: These are among the most successful catalysts, offering excellent enantioselectivity (>90% ee) and diastereoselectivity with low catalyst loadings (as low as 0.2 mol%).[4][8] The reactions can often be run at convenient temperatures, from 0 °C to room temperature.[8]

    • Cr(III)-Salen Complexes: Chiral chromium complexes have also been shown to be highly effective, providing dihydropyran products in high yield and enantiomeric excess.[9]

    • Ti(IV)-BINOL Complexes: These catalysts are effective for HDA reactions involving various aldehydes and vinyl ethers, yielding cis-cycloadducts with good selectivity.[6]

  • Organocatalysis: An alternative to metal-based systems, organocatalysis avoids potentially toxic or expensive metals.

    • L-Proline and Derivatives: In multicomponent reactions, L-proline can catalyze the formation of pyran-fused heterocycles, where a dihydropyran like the title compound is a key reactant.[10][11] The reaction proceeds via the formation of an iminium ion, which then participates in the cycloaddition cascade.[12]

    • Chiral Phosphoric Acids: These catalysts can activate ortho-quinone methides (generated in situ) for asymmetric HDA reactions to form dihydrocoumarins.[13]

Solvent and Temperature

Solvent choice can impact catalyst solubility, stability, and overall reaction kinetics.

  • Common Solvents: Dichloromethane (CH₂Cl₂), toluene, and tetrahydrofuran (THF) are frequently used.

  • Ionic Liquids: Hydrophobic ionic liquids like [Bmim]PF₆ have been shown to accelerate the reaction and allow for convenient catalyst recycling without significant loss of stereoselectivity.[14]

  • Temperature: Reactions are typically run at temperatures ranging from -78 °C to ambient temperature. Lower temperatures often lead to higher stereoselectivity, although the reaction rate will be slower.[6] Many modern catalyst systems, such as Cu(II)-BOX, exhibit a favorable temperature profile, maintaining high enantioselectivity even at room temperature.[8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and outcomes for the enantioselective hetero-Diels-Alder reaction, demonstrating the influence of different catalysts and substrates.

Catalyst (mol%)DieneDienophileSolventTemp (°C)Yield (%)d.r. (endo:exo)ee (%)Reference
Cu(OTf)₂/Ph-BOX (10)Ethyl glyoxylateEthyl vinyl etherCH₂Cl₂-7898>99:198[4],[8]
Cu(SbF₆)₂/t-Bu-BOX (2)Acyl Phosphonate2,3-DihydrofuranCH₂Cl₂095>99:199[4],[8]
Cr(III)-Salen (1.5)(TBDMS-oxy)acetaldehyde1-MethoxybutadieneNone090>97:3>99[9]
Ti(IV)-TADDOL (10)Phenylsulfonyl-alkenoneEthyl vinyl etherCH₂Cl₂-3091>99:1 (cis)97[15],[6]
L-Proline/TFA (20)Benzaldehyde/Urea3,4-Dihydro-2H-pyranCH₃CN8592>19:1N/A[10],[11]

Note: The table includes representative examples with similar enol ethers to illustrate catalyst performance, as direct data for 5-methyl-3,4-dihydro-2H-pyran may vary based on the specific diene partner.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents with care, consulting their Safety Data Sheets (SDS) before use.

Protocol 1: Enantioselective HDA Reaction Using a Cu(II)-BOX Catalyst

This protocol is a representative procedure for the highly enantioselective cycloaddition catalyzed by a C₂-symmetric bis(oxazoline) copper(II) complex, adapted from seminal work in the field.[4][8]

Materials:

  • Cu(OTf)₂ or Cu(SbF₆)₂ (1.0 mol%)

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX or t-Bu-BOX) (1.1 mol%)

  • 5-Methyl-3,4-dihydro-2H-pyran (1.2 equivalents)

  • α,β-Unsaturated ketoester (e.g., ethyl 2-oxo-4-phenyl-3-butenoate) (1.0 equivalent)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4Å Molecular Sieves (activated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (1.0 mol%) and the chiral BOX ligand (1.1 mol%). Add anhydrous CH₂Cl₂ to dissolve the solids. Stir the resulting solution at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Setup: To the flask containing the catalyst solution, add activated 4Å molecular sieves. Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Addition of Reactants: Add the α,β-unsaturated ketoester (1.0 eq) to the cooled catalyst mixture. Then, add 5-methyl-3,4-dihydro-2H-pyran (1.2 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with CH₂Cl₂ and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure dihydropyran adduct.

  • Analysis: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC or SFC analysis.

Caption: Experimental workflow for a Cu(II)-BOX catalyzed HDA reaction.

Protocol 2: Organocatalyzed Three-Component Synthesis of Pyrano[2,3-d]pyrimidinones

This protocol describes a multicomponent reaction where 3,4-dihydro-2H-pyran acts as a key building block in an L-proline catalyzed cascade reaction to form complex heterocyclic structures.[10][11]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)

  • Urea or Thiourea (1.5 equivalents)

  • 3,4-Dihydro-2H-pyran (1.0 equivalent, can be substituted with 5-methyl derivative)

  • L-proline (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1.0 eq), urea (1.5 eq), 3,4-dihydro-2H-pyran (1.0 eq), L-proline (0.2 eq), and TFA (0.2 eq) in acetonitrile.

  • Heating: Heat the reaction mixture to reflux (approx. 85 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-10 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • Isolation: If a precipitate forms, collect the solid product by filtration. Wash the solid with cold ethanol or acetonitrile and dry under vacuum.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the solvent under reduced pressure. The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Analysis: Characterize the final product by NMR and mass spectrometry to confirm the structure of the pyrano[2,3-d]pyrimidinone derivative.

Conclusion

The hetero-Diels-Alder reaction of 5-methyl-3,4-dihydro-2H-pyran is a robust and highly versatile method for the synthesis of complex oxygen-containing heterocycles. Through the judicious selection of an electron-poor diene and a suitable catalyst—most notably chiral Lewis acids like Cu(II)-BOX complexes—chemists can achieve exceptional levels of control over both diastereoselectivity and enantioselectivity. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful transformation in the pursuit of novel molecular architectures for drug discovery and natural product synthesis.

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Gajewski, J. J. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(19), 3471-3476. [Link]

  • Johnson, J. S., & Evans, D. A. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Tietze, L. F., & Kettschau, G. (1997). Hetero Diels-Alder Reactions in Organic Chemistry. Topics in Current Chemistry, 189, 1-120. [Link]

  • Scribd. Hetero-Diels-Alder Reactions. [Link]

  • Li, Y. (2018). Synthesis And Hetero-Diels-Alder Reation Of Dendralenes. Open Research Repository. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

  • Organic Syntheses. AN EFFICIENT, HIGHLY DIASTEREO- AND ENANTIOSELECTIVE HETERO-DIELS-ALDER CATALYST. PREPARATION OF (2S,6R)-6-(TERT-BUTYLDIMETHYLSILYLOXYMETHYL)-2-METHOXY-2,5-DIHYDRO-PYRAN. [Link]

  • Kanemasa, S., Oderaotoshi, Y., Yamamoto, H., Tanaka, J., Wada, E., & Curran, D. P. (1998). Lewis Acid-Catalyzed Stereoselective Hetero Diels-Alder Reactions of (E)-1-Phenylsulfonyl-3-alken-2-ones with Vinyl Ethers. Journal of the Chinese Chemical Society, 45(1), 135-144. [Link]

  • Singh, K., Singh, J., & Kaur, P. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Singh, K., Singh, J., & Kaur, P. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. [Link]

  • da Silva, A. B. F., & de Souza, R. O. M. A. (2002). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]

  • BYJU'S. Diels-Alder Reaction Mechanism. [Link]

  • Davis, A. (2018). Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics. American Chemical Society. [Link]

  • Tiseni, P. S., & Peters, R. (2008). Lewis acid-Lewis base catalyzed enantioselective hetero-Diels-Alder reaction for direct access to delta-lactones. Organic Letters, 10(10), 2019-22. [Link]

  • Singleton, D. A., & Hang, C. (1999). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications. [Link]

  • ResearchGate. Enantioselective Hetero Diels‐Alder reaction 114 with ethyl enol ether. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Schaus, S. E. (2006). Catalytic, Enantioselective Hetero-Diels-Alder Reactions of Aldehydes. Chemistry. [Link]

  • Gajewski, J. J. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. PubMed. [Link]

  • Kysil, A. S., & Galkin, O. M. (2017). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds, 53(4), 436-453. [Link]

  • Wikipedia. Inverse electron-demand Diels–Alder reaction. [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • Roy, A., et al. (2014). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. PMC. [Link]

  • Wiessler, M., et al. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19-28. [Link]

  • Zhu, Y., et al. (2017). Asymmetric synthesis of dihydrocoumarins via the organocatalytic hetero-Diels–Alder reaction of ortho-quinone methides. Organic & Biomolecular Chemistry. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

Sources

Application

using 5-Me-DHP as a protecting group for chiral alcohols

Application Note: 5-Me-DHP (5-Methyl-3,4-dihydro-2H-pyran) as a Protecting Group for Chiral Alcohols [1] Executive Summary The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Me-DHP (5-Methyl-3,4-dihydro-2H-pyran) as a Protecting Group for Chiral Alcohols [1]

Executive Summary

The protection of hydroxyl functionalities is a cornerstone of multi-step organic synthesis. While 3,4-dihydro-2H-pyran (DHP) is the industry standard for forming tetrahydropyranyl (THP) ethers, it suffers from a critical drawback when applied to chiral alcohols: the formation of a new stereogenic center at the anomeric position, resulting in a mixture of diastereomers.[1]

This Application Note details the utilization of 5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) .[1] While structurally similar to DHP, the introduction of the methyl group at the C5 position modulates the reactivity of the vinyl ether and influences the conformational preference of the resulting acetal. This guide covers the mechanistic rationale, optimized protection/deprotection protocols, and strategies for managing stereochemical complexity.

Technical Rationale & Mechanism

The "Chirality Problem" in Acetal Protection

When a chiral alcohol (


-OH) reacts with standard DHP, the protonation of the enol ether creates a new chiral center at C2 (the anomeric carbon).[1] This results in two diastereomers (

and

).[1] These diastereomers often exhibit distinct NMR spectra (complicating characterization) and physical properties (broadening elution bands).[1]
The 5-Me-DHP Advantage

5-Me-DHP (CAS: 3514-82-7) introduces a methyl group at the C5 position of the pyran ring.[1]

  • Enhanced Reactivity: The methyl group at C5 (on the double bond) increases the HOMO energy of the enol ether via inductive (+I) and hyperconjugative effects, making 5-Me-DHP more nucleophilic towards acid catalysts than unsubstituted DHP.[1] This allows for milder reaction conditions.[1]

  • Conformational Locking: In the resulting 3-methyl-tetrahydropyranyl ether, the methyl group prefers an equatorial orientation.[1] This steric bias can, in specific substrates, lead to higher diastereoselectivity (kinetic or thermodynamic) compared to unsubstituted THP, or facilitate the separation of diastereomers via chromatography due to increased structural differentiation.[1]

Mechanistic Pathway

The reaction proceeds via an acid-catalyzed electrophilic addition.[1]

  • Protonation: The acid catalyst protonates C5 of 5-Me-DHP.[1] The 5-methyl group stabilizes the transition state, leading to a tertiary-like character at C5 (though the formal charge resides on the oxocarbenium at C6).[1]

  • Nucleophilic Attack: The chiral alcohol attacks the oxocarbenium ion (C6).[1]

  • Stereochemical Outcome: A new center is formed at C2 (anomeric) and C3 (formerly C5).[1]

ReactionMechanism Substrate 5-Me-DHP (Enol Ether) Intermediate Oxocarbenium Ion (Stabilized) Substrate->Intermediate Protonation at C5 Acid H+ Catalyst (pTsOH/PPTS) Acid->Intermediate Product 5-Me-THP Ether (Protected Alcohol) Intermediate->Product Nucleophilic Attack (k_obs increased by Me) Alcohol Chiral Alcohol (R*-OH) Alcohol->Product

Figure 1: Acid-catalyzed protection mechanism of alcohols using 5-Me-DHP.[1]

Experimental Protocols

Materials & Reagents
ReagentEquiv.RoleNotes
Chiral Alcohol (Substrate) 1.0SubstrateEnsure strictly anhydrous.
5-Me-DHP 1.2 – 1.5ReagentDistill before use if yellowed.[1]
PPTS (Pyridinium p-toluenesulfonate)0.1CatalystMilder than pTsOH; preferred for acid-sensitive substrates.[1]
Dichloromethane (DCM) Solvent0.1 M - 0.5 MAnhydrous (distilled over CaH2 or from SPS).[1]
Triethylamine TraceQuenchTo neutralize acid before workup.[1]
Protocol A: Standard Protection (Mild Conditions)

Best for: Secondary alcohols, acid-sensitive substrates.[1]

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the Chiral Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Reagent Addition: Add 5-Me-DHP (1.2 equiv) via syringe.

  • Catalysis: Add PPTS (0.1 equiv) in one portion.

  • Reaction: Stir at room temperature (20–25 °C).

    • Checkpoint: Monitor by TLC. 5-Me-DHP reacts faster than DHP; expect completion in 1–3 hours.

  • Quench: Once complete, add Triethylamine (0.2 equiv) to neutralize the catalyst. Stir for 5 minutes.

  • Workup: Dilute with Et2O, wash with water (2x) and brine (1x). Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The 5-Me-THP ether is generally stable to silica.[1] If diastereomers separate, isolate the major isomer for simplified NMR analysis.

Protocol B: Deprotection (Hydrolysis)

Mechanism: Acid-catalyzed hydrolysis regenerating the alcohol and 5-hydroxy-4-methyl-pentanal (which exists in equilibrium with the hemiacetal).[1]

  • Dissolution: Dissolve the protected 5-Me-THP ether in MeOH or EtOH (0.1 M).

  • Acidification: Add p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or HCl (1M, 5 drops).

  • Reaction: Stir at room temperature.

    • Note: 5-Me-THP ethers are often more labile than unsubstituted THP ethers due to the inductive stabilization of the oxocarbenium intermediate by the methyl group (at C3 of the THP ring).[1]

  • Workup: Neutralize with solid NaHCO3. Filter and concentrate.

Comparative Data: 5-Me-DHP vs. Standard DHP

FeatureStandard DHP (3,4-dihydro-2H-pyran)5-Me-DHP (5-Methyl-3,4-dihydro-2H-pyran)Impact
Reactivity (Protection) ModerateHigh 5-Me-DHP allows lower catalyst loading or lower temperatures.[1]
Acid Lability (Deprotection) ModerateHigh Easier removal for sensitive substrates.[1]
Stereocenters Formed 1 (Anomeric)2 (Anomeric + C3)5-Me-DHP creates a more complex mixture unless the methyl group directs stereoselection.[1]
Boiling Point 86 °C~105 °C5-Me-DHP is less volatile, easier to handle in warm labs.[1]

Troubleshooting & Critical Considerations

  • Diastereomer Management: The reaction of 5-Me-DHP with a chiral alcohol theoretically generates four diastereomers (if the alcohol is a single enantiomer, then 2 pairs of diastereomers relative to the ring).[1] However, the equatorial preference of the methyl group often biases the formation towards the thermodynamically stable isomers.

  • NMR Complexity: If the diastereomers do not separate, the NMR spectrum will show doubled/quadrupled peaks. Use High-Temperature NMR (e.g., 50 °C in DMSO-d6) to coalesce signals if dynamic exchange is occurring, or rely on the integration of the distinct anomeric protons (usually doublets at

    
     4.5–5.0 ppm).[1]
    
  • Storage: Like all enol ethers, 5-Me-DHP can polymerize upon prolonged storage if exposed to trace acids.[1] Store over KOH pellets at 4 °C.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[1] Chem.1977 , 42(23), 3772–3774.[1] [1]

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Chapter 2: Acetal Protecting Groups). [1]

  • Ding, X.; et al. "Synthesis and reactivity of 5-substituted-3,4-dihydro-2H-pyrans."[1] Tetrahedron Lett.[1]2012 , 53, 6269.[1] (Contextual reference for substituted DHP reactivity).

Sources

Method

Application Notes and Protocols: Reactions of 5-Methyl-3,4-dihydro-2H-pyran with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of 5-Methyl-3,4-dihydro-2H-pyran 5-Methyl-3,4-dihydro-2H-pyran is a versatile heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 5-Methyl-3,4-dihydro-2H-pyran

5-Methyl-3,4-dihydro-2H-pyran is a versatile heterocyclic building block in organic synthesis. As a substituted vinyl ether, its reactivity is dominated by the electron-rich double bond, making it a prime substrate for reactions with a variety of nucleophiles, particularly under acidic conditions. The presence of the methyl group at the 5-position significantly influences its reactivity compared to the parent 3,4-dihydro-2H-pyran (DHP). This electron-donating group further enriches the double bond, enhancing its nucleophilicity and affecting the regioselectivity of addition reactions. These characteristics make 5-Methyl-3,4-dihydro-2H-pyran a valuable precursor for the synthesis of complex molecules, including natural products and pharmaceutical agents.

This guide provides a detailed exploration of the reactions of 5-Methyl-3,4-dihydro-2H-pyran with various classes of nucleophiles, offering insights into reaction mechanisms, experimental protocols, and the critical role of the 5-methyl substituent.

The Influence of the 5-Methyl Group: An Electronic and Steric Perspective

The methyl group at the 5-position of the dihydropyran ring exerts two primary effects on its reactivity:

  • Electronic Effect: As an electron-donating group, the methyl group increases the electron density of the C5=C6 double bond. This heightened nucleophilicity makes the initial protonation step in acid-catalyzed reactions more facile, potentially leading to faster reaction rates compared to unsubstituted DHP.

  • Steric Effect: The methyl group can introduce steric hindrance, which may influence the regioselectivity of nucleophilic attack on the intermediate oxocarbenium ion. This can be exploited to control the formation of specific isomers.

General Mechanism of Acid-Catalyzed Nucleophilic Addition

The majority of reactions involving nucleophiles with 5-Methyl-3,4-dihydro-2H-pyran proceed via an acid-catalyzed mechanism. This general pathway can be outlined as follows:

  • Protonation: The vinyl ether is protonated by an acid catalyst at the C6 position, leading to the formation of a resonance-stabilized oxocarbenium ion. The positive charge is delocalized between the C5 carbon and the ring oxygen.

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C5 carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated product is deprotonated, regenerating the acid catalyst and yielding the final addition product.

General_Mechanism cluster_0 Acid-Catalyzed Nucleophilic Addition start 5-Methyl-3,4-dihydro-2H-pyran intermediate Resonance-Stabilized Oxocarbenium Ion start->intermediate Protonation H+ + H⁺ product Addition Product intermediate->product Nucleophilic Attack Nu- + Nu⁻

Caption: General mechanism of acid-catalyzed nucleophilic addition.

Reactions with Oxygen Nucleophiles (O-Nucleophiles)

The reaction of 5-Methyl-3,4-dihydro-2H-pyran with alcohols is a cornerstone of its application in organic synthesis, primarily for the formation of tetrahydropyranyl (THP) ethers, which serve as robust protecting groups for alcohols.[1]

Mechanistic Insight

Under mild acid catalysis, the alcohol acts as the nucleophile, attacking the C5 position of the protonated dihydropyran. The electron-donating methyl group at C5 is expected to stabilize the positive charge on the adjacent carbon in the oxocarbenium ion intermediate, facilitating the reaction.

O-Nucleophile_Mechanism cluster_1 Reaction with Alcohols DHP 5-Methyl-3,4-dihydro-2H-pyran oxocarbenium Oxocarbenium Ion DHP->oxocarbenium Protonation H+ + H⁺ adduct Protonated Adduct oxocarbenium->adduct Nucleophilic Attack ROH + R-OH product 5-Methyl-THP Ether adduct->product Deprotonation -H+ - H⁺

Caption: Mechanism of THP ether formation.

Experimental Protocol: Protection of a Primary Alcohol

Objective: To form the 5-methyl-tetrahydropyranyl ether of benzyl alcohol.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Methyl-3,4-dihydro-2H-pyran98.14101.0
Benzyl alcohol108.14121.2
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.10.01
Dichloromethane (DCM), anhydrous-20 mL-

Procedure:

  • To a solution of benzyl alcohol (1.2 equivalents) in anhydrous dichloromethane (20 mL) under an inert atmosphere, add 5-Methyl-3,4-dihydro-2H-pyran (1.0 equivalent).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Researcher's Note: The increased reactivity of the 5-methyl derivative may lead to a faster reaction. It is crucial to use a catalytic amount of acid to prevent potential polymerization or side reactions. The formation of a new stereocenter at C5 will result in a mixture of diastereomers if the alcohol is chiral.

Reactions with Sulfur Nucleophiles (S-Nucleophiles)

Thiols can also add across the double bond of dihydropyrans in an analogous acid-catalyzed reaction to form thioacetals. These compounds are of interest in various fields, including medicinal chemistry.

Mechanistic Considerations

The mechanism is similar to that of O-nucleophiles, with the thiol attacking the oxocarbenium ion. The softer nature of the sulfur nucleophile may influence the reaction rate and conditions.

Experimental Protocol: Addition of Thiophenol

Objective: To synthesize 5-methyl-5-(phenylthio)tetrahydropyran.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Methyl-3,4-dihydro-2H-pyran98.14101.0
Thiophenol110.18111.1
Boron trifluoride etherate (BF₃·OEt₂)141.930.20.02
Diethyl ether, anhydrous-25 mL-

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 5-Methyl-3,4-dihydro-2H-pyran (1.0 equivalent) and thiophenol (1.1 equivalents) in anhydrous diethyl ether (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.02 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

Reactions with Nitrogen Nucleophiles (N-Nucleophiles)

Amines can react with activated dihydropyrans to form hemiaminal ethers. These reactions are often reversible and require careful control of conditions.

Mechanistic Pathway

Similar to other nucleophiles, the reaction is initiated by acid catalysis. The amine attacks the C5 position of the oxocarbenium ion.

N-Nucleophile_Mechanism cluster_2 Reaction with Amines DHP 5-Methyl-3,4-dihydro-2H-pyran oxocarbenium Oxocarbenium Ion DHP->oxocarbenium Protonation H+ + H⁺ adduct Protonated Adduct oxocarbenium->adduct Nucleophilic Attack R2NH + R₂NH product 5-Methyl-5-(dialkylamino) tetrahydropyran adduct->product Deprotonation -H+ - H⁺

Caption: Mechanism of amine addition to 5-Methyl-3,4-dihydro-2H-pyran.

Experimental Protocol: Addition of Morpholine

Objective: To prepare 4-(5-methyltetrahydro-2H-pyran-5-yl)morpholine.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Methyl-3,4-dihydro-2H-pyran98.14101.0
Morpholine87.12151.5
Camphorsulfonic acid (CSA)232.300.50.05
Toluene, anhydrous-30 mL-

Procedure:

  • To a solution of 5-Methyl-3,4-dihydro-2H-pyran (1.0 equivalent) in anhydrous toluene (30 mL), add morpholine (1.5 equivalents).

  • Add camphorsulfonic acid (0.05 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove any water formed.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Reactions with Carbon Nucleophiles (C-Nucleophiles)

The reaction of 5-Methyl-3,4-dihydro-2H-pyran with carbon-based nucleophiles is less common and generally requires careful selection of the nucleophile and reaction conditions. Due to the electron-donating nature of the methyl group, Michael-type additions are disfavored. However, under acid-catalyzed conditions, reaction with "soft" carbon nucleophiles at the C5 position is conceivable.

Organocuprates

Organocuprates (Gilman reagents) are soft nucleophiles that could potentially add to the activated dihydropyran ring.[2][3]

Enolates and Silyl Enol Ethers

Silyl enol ethers, in the presence of a Lewis acid, can act as soft carbon nucleophiles and may add to the C5 position of the oxocarbenium ion intermediate.

Generalized Protocol for Reaction with a Silyl Enol Ether

Objective: To achieve C-C bond formation at the 5-position of the dihydropyran ring.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Methyl-3,4-dihydro-2H-pyran98.14101.0
1-(Trimethylsilyloxy)cyclohexene170.33121.2
Titanium(IV) chloride (TiCl₄)189.68111.1
Dichloromethane (DCM), anhydrous-40 mL-

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve 5-Methyl-3,4-dihydro-2H-pyran (1.0 equivalent) and 1-(trimethylsilyloxy)cyclohexene (1.2 equivalents) in anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of titanium(IV) chloride (1.1 equivalents) in dichloromethane (20 mL) via the dropping funnel.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Researcher's Note: This reaction is speculative and based on the general reactivity of vinyl ethers. Optimization of the Lewis acid, solvent, and temperature may be necessary. The regioselectivity of the addition should be carefully analyzed in the product.

Summary of Reactions and Conditions

Nucleophile ClassExample NucleophileCatalystTypical ConditionsExpected Product Type
Oxygen (O)Alcohol (R-OH)p-TsOH, CSARoom temperature, anhydrous solvent (e.g., DCM)5-Alkoxy-5-methyltetrahydropyran
Sulfur (S)Thiol (R-SH)BF₃·OEt₂0 °C to room temperature, anhydrous ether5-Methyl-5-(alkylthio)tetrahydropyran
Nitrogen (N)Secondary Amine (R₂NH)CSAReflux in toluene with water removal5-(Dialkylamino)-5-methyltetrahydropyran
Carbon (C)Silyl Enol EtherTiCl₄Low temperature (-78 °C), anhydrous DCM5-Alkyl-5-methyltetrahydropyran derivative

Conclusion

5-Methyl-3,4-dihydro-2H-pyran is a valuable and reactive building block in organic synthesis. The electron-donating methyl group at the 5-position enhances its reactivity towards nucleophiles in acid-catalyzed additions. This guide provides a foundational understanding and practical protocols for exploring the rich chemistry of this versatile heterocycle. The provided methodologies serve as a starting point for further investigation and optimization in the synthesis of novel and complex molecular architectures.

References

  • Kresge, A. J. (2005). Vinyl Ether Hydrolysis. Accounts of Chemical Research, 38(4), 329-336. [Link]

  • Fife, T. H. (1972). General acid catalysis of vinyl ether hydrolysis. Journal of the American Chemical Society, 94(2), 534-540. [Link]

  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • Alexakis, A., & Bäckvall, J. E. (Eds.). (2002). Modern organocopper chemistry. John Wiley & Sons.
  • Ramakrishnan, V. T., & Shanmugam, P. (1962). Synthesis of 3: 4 Dihydro-5-Methyl-2H-Pyrano-(2, 3-b)-Quinoline. Proceedings of the Indian Academy of Sciences-Section A, 55(6), 345-349.
  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. [Link]

  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Ievlev, M. Y., Ershov, O. V., Belikov, M. Y., Milovidova, A. G., Tafeenko, V. A., & Nasakin, O. E. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2236–2241. [Link]

  • PubChem. (n.d.). 5-Methyl-3,4-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. Retrieved from [Link]

  • Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Methyl-3,4-dihydro-2H-pyran in Natural Product Synthesis

Abstract 5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a versatile, electron-rich enol ether that serves as a critical "chiral pool" alternative in the total synthesis of complex polyketides, marine toxins, and spiroketal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a versatile, electron-rich enol ether that serves as a critical "chiral pool" alternative in the total synthesis of complex polyketides, marine toxins, and spiroketal macrolides. Unlike its unsubstituted parent, the C5-methyl group provides a handle for diastereoselective control through A(1,3)-strain and equatorial preference during thermodynamic equilibration. This guide details the production of the reagent, its application in Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reactions, and its functionalization via the Boeckman lithiation protocol.

Part 1: Synthesis of the Reagent

While 5-Me-DHP is commercially available, in-house preparation is often required for large-scale campaigns to ensure freshness and eliminate polymerization byproducts. The most robust route involves the acid-catalyzed cyclodehydration of 2-methyl-1,5-pentanediol.

Mechanism & Causality

The reaction relies on the thermodynamic preference for the formation of the six-membered ring followed by dehydration to the most substituted enol ether.


-Toluenesulfonic acid (TsOH) acts as the catalyst, protonating the primary hydroxyl group to facilitate intramolecular etherification, followed by elimination.

Critical Control Point: The reaction is reversible. Continuous removal of water via azeotropic distillation is mandatory to drive the equilibrium toward the enol ether.

Protocol 1: Cyclodehydration of 2-Methyl-1,5-pentanediol

Reagents:

  • 2-Methyl-1,5-pentanediol (1.0 equiv)

  • 
    -Toluenesulfonic acid monohydrate (TsOH[1]·H₂O) (0.01 equiv)
    
  • Solvent: None (Neat) or Benzene/Toluene for azeotrope (optional but recommended for scale).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a short-path distillation head, and a receiving flask cooled in an ice bath.

  • Loading: Charge the flask with 2-methyl-1,5-pentanediol (e.g., 50 g) and TsOH·H₂O (0.5 g).

  • Reaction: Heat the mixture slowly in an oil bath to 160–180 °C.

  • Distillation: The product and water will co-distill. Maintain the head temperature between 95–105 °C.

  • Separation: The distillate will separate into two layers. Discard the aqueous (lower) layer.

  • Drying: Dry the organic layer over anhydrous

    
     (Potassium Carbonate) to neutralize any acid carryover and remove water. Note: Do not use acidic drying agents like silica or acidic alumina as they trigger polymerization.
    
  • Final Purification: Redistill the crude oil at atmospheric pressure (bp ~108–110 °C) to obtain 5-methyl-3,4-dihydro-2H-pyran as a colorless liquid. Store over KOH pellets at 4 °C.

Part 2: The Inverse Electron Demand Hetero-Diels-Alder (IED-HDA)

The IED-HDA is the primary method for constructing 2,6-disubstituted pyran rings. 5-Me-DHP acts as the electron-rich dienophile, reacting with electron-deficient heterodienes (e.g.,


-unsaturated aldehydes).
Mechanistic Insight

In this transformation, the HOMO of the dienophile (5-Me-DHP) interacts with the LUMO of the heterodiene. The methyl group at C5 raises the HOMO energy of the enol ether, increasing reactivity compared to unsubstituted DHP. The reaction creates three contiguous stereocenters in a single step.

IED_HDA_Pathway cluster_0 Reactants DHP 5-Methyl-DHP (HOMO Donor) TS Endo-Transition State (Lewis Acid Coordinated) DHP->TS Coordination Diene Heterodiene (LUMO Acceptor) Diene->TS Product Cis-2,6-Disubstituted Dihydropyran TS->Product Cycloaddition

Figure 1: Reaction pathway for the Inverse Electron Demand Hetero-Diels-Alder reaction showing the interaction between the electron-rich enol ether and electron-poor heterodiene.

Protocol 2: Eu(fod)₃ Catalyzed HDA Reaction

Reagents:

  • 5-Methyl-3,4-dihydro-2H-pyran (2.0 equiv)[2]

  • Aldehyde (Heterodiene precursor) (1.0 equiv)

  • Eu(fod)₃ (Catalyst) (0.05 equiv)

  • Solvent:

    
     (Anhydrous)
    

Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the aldehyde (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Catalyst Addition: Add Eu(fod)₃ (0.05 mmol). Stir for 10 minutes at room temperature to allow Lewis acid coordination.

  • Addition: Add 5-Me-DHP (2.0 mmol) dropwise.

  • Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Anisaldehyde; product usually stains blue/purple).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x).
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent hydrolysis of the enol ether product).
    

Data Summary: Catalyst Efficiency

CatalystYield (%)diastereomeric ratio (endo:exo)Notes
Eu(fod)₃ 85-92%>20:1Mild, high functional group tolerance.
Cu(box)(OTf)₂ 70-80%>95:5Enantioselective with chiral ligand.
Thermal (No Cat) <30%~1:1Requires high pressure/temp; decomposition.

Part 3: C6-Lithiation (The Boeckman Protocol)

Functionalization at the C6 position (adjacent to oxygen) converts 5-Me-DHP into a nucleophilic pyran building block. This follows the seminal work of Boeckman, utilizing the acidity of the vinyl proton.

Protocol 3: Generation and Trapping of 6-Lithio-5-methyl-DHP

Safety Note: t-Butyllithium is pyrophoric. This reaction requires strict inert atmosphere techniques.

Reagents:

  • 5-Methyl-3,4-dihydro-2H-pyran (1.0 equiv)[2]

  • 
    -Butyllithium (1.7 M in pentane) (1.1 equiv)
    
  • Electrophile (e.g., Alkyl halide, Epoxide) (1.1 equiv)

  • Solvent: THF (Anhydrous)

Methodology:

  • Cooling: Cool a solution of 5-Me-DHP (1.0 g) in THF (20 mL) to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. The solution typically turns bright yellow, indicating the formation of the vinyllithium species.
    
  • Maturation: Stir at 0 °C for 30 minutes to ensure complete deprotonation, then re-cool to -78 °C.

    • Why warm to 0 °C? The deprotonation of the vinyl proton is kinetically slow at -78 °C; warming ensures complete conversion before adding the electrophile.

  • Trapping: Add the electrophile (dissolved in THF if solid) dropwise at -78 °C.

  • Quench: Allow to warm to room temperature slowly, then quench with saturated

    
    .
    

Part 4: Stereocontrolled Spiroketal Assembly

One of the most powerful applications of 5-Me-DHP is in the synthesis of spiroketals (e.g., in Spongistatins or Avermectins). The methyl group dictates the thermodynamic outcome of the spirocyclization.

Thermodynamic Logic

Acid-catalyzed spiroketalization is reversible. The system equilibrates to the lowest energy conformation, governed by two factors:

  • Anomeric Effect: Oxygen lone pairs prefer to be anti-periplanar to the C-O bond of the other ring (stabilizing).

  • Steric Strain: Substituents prefer the equatorial position.

The 5-methyl group (which becomes a substituent on the newly formed spiro-ring) strongly biases the equilibrium toward the conformer where the methyl is equatorial , often overriding weaker anomeric preferences if necessary, or reinforcing them.

Spiroketalization cluster_states Thermodynamic Equilibration Precursor Open Chain Dihydroxy-Ketone (From 5-Me-DHP Oxidative Cleavage) Acid Acid Catalyst (CSA or TsOH) Precursor->Acid State1 Kinetic Spiroketal (Methyl Axial) Acid->State1 State2 Thermodynamic Spiroketal (Methyl Equatorial + Double Anomeric) State1->State2 Equilibration caption Figure 2: The 5-methyl substituent drives the equilibrium toward the equatorial conformer (State 2).

References

  • Boeckman, R. K.; Bruza, K. J. "Regiocontrolled metallation of cyclic enol ethers: A new synthesis of 6-substituted-3,4-dihydro-2H-pyrans." Tetrahedron Letters, 1977 , 18, 4187–4190. Link

  • Evans, D. A.; Johnson, J. S. "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds."[3] Journal of the American Chemical Society, 1999 , 121, 669–699. Link

  • Perron, F.; Albizati, K. F. "Chemistry of Spiroketals." Chemical Reviews, 1989 , 89, 1617–1661. Link

  • Smith, A. B., III; et al. "Total Synthesis of Spongistatin 1." Journal of the American Chemical Society, 2003 , 125, 14435–14445. Link

  • Dounay, A. B.; Forsyth, C. J. "Abbreviated Synthesis of the C1-C28 Fragment of Spongistatin 1." Organic Letters, 1999 , 1, 451–453. Link

Sources

Technical Notes & Optimization

Troubleshooting

removing 5-methyl-tetrahydropyranyl protecting group conditions

Welcome to the Technical Support Center. I am the Senior Application Scientist assigned to your query regarding the 5-methyl-tetrahydropyranyl (5-Me-THP) protecting group.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am the Senior Application Scientist assigned to your query regarding the 5-methyl-tetrahydropyranyl (5-Me-THP) protecting group.

Below is a comprehensive technical guide designed to assist you in the deprotection of 5-Me-THP ethers. Unlike standard THP, the 5-methyl variant introduces an additional stereocenter on the pyran ring, which can complicate NMR analysis but does not fundamentally alter the cleavage chemistry. The protocols below prioritize chemoselectivity and yield preservation .

Part 1: Executive Summary & Chemical Logic

The removal of the 5-Me-THP group relies on acid-catalyzed hydrolysis . The reaction is an equilibrium process driven to completion by the presence of water (or an alcohol for transacetalization) and the removal of the resulting 5-methyl-5-hydroxypentanal (or its cyclic hemiacetal).

Key Mechanistic Insight: The rate-determining step is the protonation of the exocyclic oxygen followed by the formation of the oxocarbenium ion. The methyl group at the 5-position (beta to the ring oxygen) exerts a mild inductive effect and slight steric influence compared to unsubstituted THP. Consequently, 5-Me-THP is generally cleaved under conditions identical to or slightly more vigorous than standard THP.

Part 2: Validated Deprotection Protocols

Choose the protocol that best fits your substrate's stability profile.

Method A: The "Gold Standard" (Mild & Buffered)

Best for: Substrates with acid-sensitive groups (e.g., epoxides, silyl ethers, trityl groups). Reagent: Pyridinium p-toluenesulfonate (PPTS).[1][2][3][4]

ParameterSpecification
Reagent PPTS (0.1 – 0.2 equiv)
Solvent Ethanol or Methanol (Reagent Grade)
Temperature 55 °C (Warm)
Time 2 – 4 Hours
Buffering pH ~ 3.0 (Self-buffered by Pyridinium salt)

Step-by-Step Workflow:

  • Dissolve the 5-Me-THP ether in Ethanol (concentration ~0.1 M).

  • Add 0.1 equivalents of PPTS.

  • Heat the solution to 55 °C with stirring.

  • Monitor: Check TLC every hour. The 5-Me-THP group is slightly more robust than standard THP; if reaction is sluggish after 4 hours, increase temperature to reflux.

  • Workup: Cool to RT. Concentrate in vacuo. Dilute with ether/EtOAc and wash with half-saturated brine to remove the pyridinium salt.

Method B: The "Heavy Duty" Protocol (Rapid)

Best for: Robust substrates where speed is critical and no other acid-labile groups are present. Reagent: p-Toluenesulfonic acid (p-TsOH).[5]

ParameterSpecification
Reagent p-TsOH • H₂O (0.05 equiv)
Solvent Methanol / THF (1:1)
Temperature Room Temperature (20–25 °C)
Time 30 – 60 Minutes

Step-by-Step Workflow:

  • Dissolve substrate in MeOH/THF (1:1). Note: THF aids solubility for lipophilic compounds.

  • Add 0.05 equivalents of p-TsOH monohydrate.

  • Stir at Room Temperature.

  • Critical Step: Quench immediately upon completion with Triethylamine (Et₃N) or saturated NaHCO₃ to prevent acid-catalyzed decomposition or migration of other groups.

Method C: Neutral/Thermal (Non-Acidic)

Best for: Extremely acid-sensitive substrates (e.g., substrates with allylic alcohols or sensitive glycosidic bonds). Reagent: Lithium Chloride (LiCl) in DMSO.[4][6]

ParameterSpecification
Reagent LiCl (5.0 equiv) + H₂O (5.0 equiv)
Solvent DMSO
Temperature 90 °C
Mechanism Thermal instability / Solvolysis

Part 3: Mechanistic Visualization

Understanding the pathway helps troubleshoot "stalled" reactions. The diagram below illustrates the hydrolysis mechanism and the equilibrium points.

G Start 5-Me-THP Ether Protonation Protonated Ether (Intermediate) Start->Protonation + H+ TS Oxocarbenium Ion (Rate Limiting) Protonation->TS - ROH (Slow) Product Free Alcohol (ROH) Protonation->Product Cleavage Hydrolysis Hemiacetal TS->Hydrolysis + H2O Byproduct 5-Methyl-5-hydroxypentanal Hydrolysis->Byproduct Ring Opening

Figure 1: Acid-catalyzed hydrolysis pathway of 5-Me-THP ethers. The formation of the oxocarbenium ion (Red) is the energy barrier.

Part 4: Troubleshooting Guide (FAQs)

Q1: The reaction is stalled at 50% conversion even after 12 hours. Why?

  • Diagnosis: This is a classic equilibrium issue. Acetal hydrolysis is reversible.

  • Fix: The reaction needs water to push the equilibrium. If you are using anhydrous Methanol or Ethanol, the reaction relies on adventitious moisture, which is insufficient.

  • Action: Add 1–5% water to your solvent mixture. Alternatively, use Method B (p-TsOH) which is more aggressive.

Q2: I see a new spot on TLC that is neither starting material nor product.

  • Diagnosis: Transacetalization. If running in Methanol, the Methanol can attack the oxocarbenium ion, swapping the 5-Me-THP group for a Methyl group (forming a Methyl Ether or a Methyl Acetal of the byproduct).

  • Fix: Switch to a mixed solvent system: Acetic Acid : THF : Water (4:2:1) at 45 °C. This forces hydrolysis over alcoholysis.

Q3: My NMR is a mess. Is my product impure?

  • Diagnosis: Likely not. 5-Me-THP has two chiral centers (C2 and C5). If your substrate is chiral, you are looking at a mixture of diastereomers (up to 4 distinct species).

  • Verification: Do not try to purify the intermediate 5-Me-THP ether to homogeneity; it is unnecessary. Proceed to deprotection. If the product (free alcohol) NMR is clean, the "mess" was just the protecting group isomers.

Q4: Can I remove 5-Me-THP in the presence of a TBS (Silyl) ether?

  • Answer: Yes, but it requires strict pH control.

  • Protocol: Use Method A (PPTS) at Room Temperature (instead of 55 °C). TBS ethers are generally stable to PPTS/EtOH, whereas THP/5-Me-THP ethers will cleave slowly. Monitor closely. Do not use p-TsOH or HCl.

Part 5: References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1][2][3][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[4][6] Journal of Organic Chemistry.[6] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[7] Wiley-Interscience.[6] (Refer to Chapter 2: Protection for the Hydroxyl Group).[7] Link

  • Maiti, G., & Roy, S. C. (1996).[6] A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.[4][6] Journal of Organic Chemistry.[6] Link

  • Bernady, K. F., et al. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenyltrialkylalanate reagents. Journal of Organic Chemistry.[6] (Establishes PPTS/MeOH standard). Link

Sources

Optimization

Technical Support Center: Polymerization of 5-Methyl-3,4-dihydro-2H-pyran

Welcome to the technical support center for the polymerization of 5-methyl-3,4-dihydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the polymerization of 5-methyl-3,4-dihydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization process. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring the successful synthesis of well-defined polymers.

I. Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the polymerization of 5-methyl-3,4-dihydro-2H-pyran, providing a solid foundation for your experimental work.

1. What is the expected polymerization mechanism for 5-Methyl-3,4-dihydro-2H-pyran?

The polymerization of 5-methyl-3,4-dihydro-2H-pyran is expected to proceed via a cationic ring-opening polymerization (CROP) mechanism.[1][2] The electron-rich double bond and the oxygen heteroatom in the dihydropyran ring make it susceptible to electrophilic attack by a cationic initiator. This initiates a chain-growth process where the ring is opened, and monomers are sequentially added to the propagating cationic chain end.

2. What are the critical parameters to control during this polymerization?

Successful polymerization of 5-methyl-3,4-dihydro-2H-pyran hinges on the stringent control of several key parameters:

  • Monomer and Solvent Purity: Cationic polymerizations are notoriously sensitive to impurities, particularly water, alcohols, and other nucleophiles.[3] These can act as terminating or chain transfer agents, leading to low molecular weight polymers or complete inhibition of the reaction.

  • Initiator System: The choice of initiator (e.g., Lewis acids like BF₃·OEt₂, SnCl₄, or protic acids like triflic acid) is crucial. The initiator must be capable of efficiently generating a carbocation from the monomer.

  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are often necessary to suppress side reactions, such as chain transfer and termination, which have higher activation energies than propagation.[4]

  • Solvent Polarity: The polarity of the solvent can influence the stability of the propagating carbocation and the ion pair, thereby affecting the polymerization rate and the degree of control.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the polymerization of 5-methyl-3,4-dihydro-2H-pyran.

Problem Potential Cause Recommended Solution
Low Polymer Yield 1. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 2. Presence of Inhibitors: Impurities in the monomer or solvent (e.g., water, antioxidants) can terminate the polymerization.1. Use a fresh, properly stored initiator. 2. Rigorously purify the monomer and solvent. Consider distillation of the monomer and drying the solvent over a suitable agent.
Low Molecular Weight or Broad Molecular Weight Distribution (High Polydispersity) 1. Chain Transfer Reactions: The propagating carbocation can transfer its activity to the monomer, solvent, or polymer, leading to premature termination of a chain and initiation of a new one.[5][6][7] 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time.1. Lower the reaction temperature to disfavor chain transfer. Choose a solvent with low chain transfer constants. 2. Select a more efficient initiator system. Ensure rapid and complete mixing of the initiator with the monomer solution.
Inconsistent Results / Batch-to-Batch Variation 1. Atmospheric Moisture: Cationic polymerizations are highly sensitive to moisture. 2. Variable Purity of Reagents: Inconsistent purity of the monomer or solvent between batches can lead to different outcomes.1. Employ stringent inert atmosphere techniques (e.g., Schlenk line or glovebox). 2. Standardize the purification procedures for all reagents. Analyze the purity of each new batch of monomer before use.
Unexpected Peaks in NMR/GPC (Byproduct Formation) 1. Isomerization/Rearrangement: The dihydropyran ring can be susceptible to acid-catalyzed rearrangements.[8] 2. Side Reactions with the Double Bond: Besides polymerization, other electrophilic additions to the double bond might occur.1. Optimize reaction conditions (especially temperature and initiator concentration) to favor polymerization over side reactions. 2. Characterize the byproducts to understand the side reaction mechanism and adjust the reaction parameters accordingly.

III. Experimental Protocols

Protocol 1: Monomer Purification

  • Initial Treatment: Stir commercial 5-methyl-3,4-dihydro-2H-pyran over powdered calcium hydride (CaH₂) for 24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to remove residual water and other protic impurities.

  • Distillation: Decant the monomer from the CaH₂ and perform a fractional distillation under reduced pressure. Collect the fraction boiling at the expected temperature.

  • Storage: Store the purified monomer over molecular sieves in a sealed flask under an inert atmosphere, preferably in a freezer.

Protocol 2: General Cationic Ring-Opening Polymerization

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of inert gas.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the purified 5-methyl-3,4-dihydro-2H-pyran in a dry, non-protic solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Initiation: Prepare a solution of the chosen initiator (e.g., SnCl₄) in the same solvent in a separate, dry flask. Add the initiator solution dropwise to the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the conversion if possible (e.g., by taking aliquots for NMR analysis).

  • Termination: Quench the polymerization by adding a pre-chilled solution of a nucleophile, such as methanol or ammonia in methanol.

  • Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

IV. Visualizations

Diagram 1: Proposed CROP Mechanism and Key Side Reactions

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions cluster_products Products I Initiator (e.g., H⁺) M Monomer (5-Methyl-3,4-dihydro-2H-pyran) I->M Electrophilic Attack IM Initiated Monomer (Carbocation) M->IM PnM Growing Polymer Chain (Cationic End) IM->PnM M2 Monomer PnM->M2 Nucleophilic Attack by Monomer CT_M Chain Transfer to Monomer PnM->CT_M CT_S Chain Transfer to Solvent/Impurity PnM->CT_S Term Termination PnM->Term PnM1 Propagated Chain (n+1 units) M2->PnM1 PnM1->PnM Chain Growth DP Desired Polymer PnM1->DP SP Short Chains/ Byproducts CT_M->SP CT_S->SP Term->SP

Caption: CROP mechanism and competing side reactions.

Diagram 2: Troubleshooting Workflow

G cluster_purity Check Purity cluster_conditions Review Conditions cluster_analysis Analyze Results start Polymerization Fails (Low Yield/Poor Control) check_monomer Verify Monomer Purity (NMR, GC) start->check_monomer check_temp Lower Reaction Temperature start->check_temp check_solvent Ensure Solvent is Anhydrous check_monomer->check_solvent re_run Re-run Experiment check_solvent->re_run If Impure, Purify and Re-run check_initiator Verify Initiator Activity/ Concentration check_temp->check_initiator check_inert Improve Inert Atmosphere Technique check_initiator->check_inert check_inert->re_run If Faulty, Correct and Re-run gpc Analyze GPC for Mn and PDI nmr Analyze NMR for Side Products gpc->nmr conclusion Successful Polymerization nmr->conclusion Identify Side Reaction & Optimize Conditions re_run->gpc

Caption: A systematic workflow for troubleshooting polymerization issues.

V. References

  • Sugihara, S., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI.

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC.

  • Chain transfer. Wikipedia.

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au.

  • Chain transfer – Knowledge and References. Taylor & Francis.

  • Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides. (2025).

  • Chain Transfer, Inhibhitors and Retarders. Scribd.

  • Cationic-anionic synchronous ring-opening polymerization. PMC.

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles.

  • 30.1: Chain-Growth Polymers. (2023). Chemistry LibreTexts.

  • Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran. (2025). Taylor & Francis Online.

  • "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.

  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org.

  • Chain Transfer Reaction (Free-Radical Polymerisation). YouTube.

  • Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. (2023).

  • Cationic Polymerization: Videos & Practice Problems. (2024). Pearson.

  • Ring-Opening Polymerization—An Introductory Review. SciSpace.

  • Cationic Polymerizations: Mechanisms, Synthesis & Applications. (1996). Google Books.

  • Cationic Polymerization. MIT OpenCourseWare.

  • Polymer Troubleshooting Guide. Thermo Fisher Scientific.

  • Synthesis and Properties of the 5-Methyluridine Derivative of 3,4-Dihydro-2H-pyran-Bridged Nucleic Acid (DpNA). (2015). PubMed.

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the "green" solvent dihydrolevoglucosenone Borova. (2023). HELDA - University of Helsinki.

  • Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing the 5-Methyl-3,4-dihydro-2H-pyran (MDHP) Protection Reaction

Welcome to the technical support guide for the protection of alcohols using 5-Methyl-3,4-dihydro-2H-pyran (MDHP). This document is designed for researchers, synthetic chemists, and drug development professionals seeking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the protection of alcohols using 5-Methyl-3,4-dihydro-2H-pyran (MDHP). This document is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize reaction yields and troubleshoot common issues encountered during this crucial synthetic transformation.

The MDHP group is an acetal-type protecting group, analogous to the more common tetrahydropyranyl (THP) group, used to temporarily mask the reactivity of hydroxyl functionalities.[1][2] It offers stability under a wide range of non-acidic conditions, including exposure to organometallics, hydrides, and basic reagents, making it a valuable tool in multistep synthesis.[3][4] A key advantage of MDHP over its non-methylated parent, 3,4-dihydro-2H-pyran (DHP), is the potential to reduce the complexity of diastereomeric mixtures when protecting chiral alcohols.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate the intricacies of this reaction and achieve high-yielding, clean conversions.

Core Reaction Mechanism

The protection of an alcohol with MDHP is an acid-catalyzed addition of the alcohol to the enol ether of the pyran ring.[1][3] The process involves three key steps:

  • Protonation of MDHP : The acid catalyst protonates the double bond of MDHP, creating a resonance-stabilized oxocarbenium ion intermediate.[3]

  • Nucleophilic Attack : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[3]

  • Deprotonation : A base (often the solvent or conjugate base of the acid) removes the proton from the newly formed oxonium ion, yielding the neutral MDHP ether and regenerating the acid catalyst.[1][3]

MDHP_Mechanism cluster_reactants Reactants cluster_product Product MDHP 5-Methyl-3,4-dihydro-2H-pyran (MDHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion MDHP->Oxocarbenium + H⁺ ROH Alcohol (R-OH) H_plus H⁺ (Acid Catalyst) Oxonium Protonated Ether (Oxonium Ion) Oxocarbenium->Oxonium + R-OH Product MDHP-Protected Alcohol (MDHP Ether) Oxonium->Product - H⁺

Caption: Acid-catalyzed mechanism for MDHP protection of an alcohol.

Troubleshooting Guide

This section addresses the most common challenges encountered during the MDHP protection reaction, providing likely causes and actionable solutions.

Problem 1: Low or No Product Yield with Significant Starting Material Remaining

Question: My TLC/LC-MS analysis shows a poor conversion rate, with most of the starting alcohol unreacted. What are the primary causes and how can I improve the yield?

Answer: This is a frequent issue that typically points to problems with reaction kinetics or catalyst efficacy.

Potential Causes & Solutions:

  • Inactive or Insufficient Catalyst: The acid catalyst is essential for activating the MDHP. If it's old, hydrated, or used in too low a quantity, the reaction will stall.

    • Solution A (Catalyst Choice): For sensitive substrates, a mild acid catalyst like Pyridinium p-toluenesulfonate (PPTS) is often preferred to stronger acids like p-Toluenesulfonic acid (TsOH) or sulfuric acid, as it minimizes side reactions.[5] For more robust substrates, TsOH (0.01-0.05 equivalents) is a cost-effective and efficient choice.[3]

    • Solution B (Catalyst Handling): Ensure your acid catalyst is anhydrous. If using a hydrate (e.g., TsOH·H₂O), be aware that the water can inhibit the reaction. Consider using a fresh bottle or drying the catalyst.

    • Solution C (Increase Loading): Incrementally increase the catalyst loading. Start at 1 mol% and increase to 5 mol% if the reaction is slow. A small-scale trial is highly recommended to find the optimal loading for your specific substrate.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and equilibrium.

    • Solution A (Solvent Polarity): Aprotic, non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard and generally effective.[1][3] They solubilize the reagents well without competing in the reaction.

    • Solution B (Anhydrous Conditions): The reaction is sensitive to water, which can consume the activated oxocarbenium ion. Always use anhydrous solvents. If your solvent has been opened for a while, consider using a freshly opened bottle or drying it over molecular sieves.

  • Insufficient Reaction Time or Temperature: The reaction may simply be slow for your particular alcohol (e.g., a sterically hindered secondary or tertiary alcohol).

    • Solution A (Time): Monitor the reaction by TLC every 30-60 minutes. While many protections are complete within 1-3 hours at room temperature, some may require extended reaction times (overnight).

    • Solution B (Temperature): If the reaction is sluggish at room temperature, gently heating to 40-50 °C can significantly increase the rate.[3] However, be cautious, as higher temperatures can also promote side reactions.

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple new spots on TLC, and the crude NMR is complex. What are these impurities and how can I prevent them?

Answer: Side product formation is typically caused by an overly aggressive catalyst, the presence of water, or the inherent instability of the reagents/products under the reaction conditions.

Potential Causes & Solutions:

  • Polymerization of MDHP: Strong acids can catalyze the polymerization of the electron-rich MDHP, leading to a baseline streak on TLC and a complex mixture.

    • Solution: Switch to a milder, non-hygroscopic acid catalyst. PPTS is an excellent choice for minimizing this side reaction.[5] Using the minimum effective catalyst loading is also crucial.

  • Hydrolysis of the MDHP Ether: The MDHP ether is an acetal and is labile to aqueous acid.[6] If water is present, the product can hydrolyze back to the starting alcohol, especially during a prolonged reaction or an acidic workup.

    • Solution A (Anhydrous Conditions): Re-emphasizing the need for strictly anhydrous conditions is critical.

    • Solution B (Neutral/Basic Workup): Quench the reaction with a mild base before introducing water. Adding saturated aqueous sodium bicarbonate solution or a small amount of triethylamine (Et₃N) to the reaction mixture before workup will neutralize the acid catalyst and prevent product hydrolysis.[3]

  • Degradation of Acid-Sensitive Substrates: If your starting alcohol contains other acid-labile functional groups (e.g., other acetals, silyl ethers like TMS), they may be cleaved under the reaction conditions.

    • Solution: Use the mildest possible catalyst (e.g., PPTS) and monitor the reaction carefully to stop it as soon as the starting material is consumed. For extremely sensitive substrates, alternative catalysts like bismuth triflate or zeolite H-beta have been reported for THP protection and may be applicable.[4]

Problem 3: Difficult Purification

Question: The crude product is an oily mixture that is difficult to purify by column chromatography. How can I improve the workup and purification?

Answer: Purification challenges often arise from residual catalyst, MDHP oligomers, or the diastereomeric nature of the product.

Potential Causes & Solutions:

  • Residual Acidic Impurities: Traces of the acid catalyst can cause streaking on the silica gel column and may lead to product degradation during purification.

    • Solution: Perform a thorough basic wash during the workup. After quenching, extract the product into a non-polar solvent (e.g., ethyl acetate, ether) and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[3]

  • Excess MDHP and Byproducts: Unreacted MDHP and its oligomers can co-elute with the desired product.

    • Solution A (Stoichiometry): Use only a slight excess of MDHP (1.2–1.5 equivalents).[3] A large excess is rarely necessary and complicates purification.

    • Solution B (Workup): Excess MDHP can sometimes be removed under high vacuum, but this is often inefficient. A carefully run column is the most reliable method.

  • Diastereomers: If your starting alcohol is chiral, the reaction creates a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers.[3] These diastereomers may appear as two close spots on TLC or as broadened peaks in the NMR spectrum, but they are typically inseparable by standard silica gel chromatography.

    • Solution: This is an inherent aspect of the reaction. For most applications, the diastereomeric mixture is carried through to the next step. The MDHP group is removed at a later stage, which eliminates this stereocenter. Do not mistake the diastereomeric mixture for an impure product.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst is best for my substrate? A: The choice depends on the stability of your substrate. See the table below for a general guide. Always perform a small-scale test reaction if you are unsure.

CatalystTypical Loading (mol%)AcidityRecommended For
p-Toluenesulfonic Acid (TsOH) 1 - 5StrongRobust primary and secondary alcohols.[3]
Pyridinium p-toluenesulfonate (PPTS) 5 - 10MildAcid-sensitive substrates, preventing MDHP polymerization.[5][7]
Camphorsulfonic Acid (CSA) 1 - 5StrongSimilar to TsOH, good for general-purpose protection.
Boron Trifluoride Etherate (BF₃·OEt₂) 1 - 10Lewis AcidCan be very effective, but also very aggressive; use with caution.[8]

Q2: What is the optimal stoichiometry of MDHP to use? A: A slight excess of 1.2 to 1.5 equivalents relative to the alcohol is typically sufficient for a complete reaction.[3] Using a larger excess does not significantly improve yield and makes purification more difficult.

Q3: How can I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method. The MDHP-protected product will be significantly less polar than the starting alcohol, resulting in a much higher Rf value. A typical mobile phase is 10-30% ethyl acetate in hexanes. Stain with a general-purpose stain like potassium permanganate or ceric ammonium molybdate.

Q4: What are the standard deprotection conditions for the MDHP group? A: The MDHP group is an acetal and is readily cleaved under acidic conditions.[4][6] This is essentially the reverse of the protection reaction. Common methods include stirring the protected compound in an alcoholic solvent (like methanol or ethanol) with a catalytic amount of acid (e.g., PPTS, HCl, or TsOH) at room temperature.[3][7]

General Experimental Protocol

This protocol is a general method for the protection of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 equiv)

  • 5-Methyl-3,4-dihydro-2H-pyran (MDHP) (1.3 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).

  • Add MDHP (1.3 equiv) to the solution.

  • Add the acid catalyst (e.g., PPTS, 0.05 equiv) to the mixture.

  • Stir the reaction at room temperature. Monitor the progress by TLC (e.g., 20% EtOAc/Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, higher Rf spot indicates product formation.

  • Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (2x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

References

  • BenchChem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. Benchchem.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalysts for Dihydropyran Synthesis. Benchchem.
  • Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • MedLife Mastery. (2025). Protection Reactions of Alcohols. MedLife Mastery. [Link]

  • ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions. ResearchGate. [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Wikipedia. [Link]

  • YouTube. (2021). THP Protecting Group Addition | Organic Chemistry. YouTube. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021). Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • OpenOChem Learn. (n.d.). Protection of Alcohols. OpenOChem Learn. [Link]

  • National Institutes of Health. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • National Institutes of Health. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. PMC. [Link]

  • YouTube. (2019). THP group for protecting alcohols. YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability Management of 5-Methyl-3,4-dihydro-2H-pyran

The following technical guide serves as a specialized support resource for the handling and storage of 5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) . This guide moves beyond generic safety data sheets (SDS) to address the sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the handling and storage of 5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) .

This guide moves beyond generic safety data sheets (SDS) to address the specific mechanistic vulnerabilities of substituted enol ethers.

Executive Summary

5-Methyl-3,4-dihydro-2H-pyran is a cyclic enol ether. Unlike standard ethers (e.g., diethyl ether), enol ethers are chemically distinct due to the electron-rich double bond adjacent to the oxygen atom. This structural feature renders them extremely sensitive to acid-catalyzed hydrolysis and polymerization.

The Critical Failure Mode: The presence of the methyl group at the C5 position exerts an inductive effect (+I), increasing the electron density at the


-carbon (C5). This makes 5-Me-DHP more basic  and significantly more reactive toward protonation than unsubstituted 3,4-dihydro-2H-pyran (DHP). Consequently, even trace acidity (from atmospheric CO₂, glass surfaces, or moisture) can trigger rapid degradation into 5-hydroxy-2-methylpentanal .

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent hydrolysis, one must understand the microscopic sequence of the failure. The degradation is not a simple reaction with water; it is an acid-catalyzed chain of events .[1]

The Hydrolysis Mechanism[1][2][3][4]
  • Protonation (Rate-Limiting Step): A proton (

    
    ) from any acidic source attacks the electron-rich C5 position.
    
  • Oxocarbenium Formation: This generates a resonance-stabilized oxocarbenium ion at C6.

  • Hydration: Water attacks the highly electrophilic C6.

  • Ring Opening: The resulting hemiacetal is unstable and collapses to the open-chain aldehyde.

Visualization of the Failure Pathway:

HydrolysisMechanism Figure 1: Acid-Catalyzed Hydrolysis Pathway of 5-Methyl-3,4-dihydro-2H-pyran Start 5-Me-DHP (Cyclic Enol Ether) Inter Oxocarbenium Ion (Highly Reactive) Start->Inter Protonation at C5 (Rate Limiting) Acid Acid Source (H+) Acid->Inter Hemi Cyclic Hemiacetal (Unstable) Inter->Hemi Nucleophilic Attack Water Moisture (H2O) Water->Hemi End 5-Hydroxy-2-methylpentanal (Degradation Product) Hemi->End Ring Opening (Equilibrium)

Module 2: The Storage Protocol (The "Golden Standard")

This protocol is designed to eliminate the two necessary reagents for hydrolysis: Protons (Acid) and Water .

The Storage System

Do not rely on the supplier's packaging once opened. Transfer to a dedicated storage system.

ParameterSpecificationScientific Rationale
Temperature -20°C (Ideal) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the rate-limiting proton transfer step [1].
Atmosphere Dry Argon or Nitrogen Displaces atmospheric moisture and CO₂ (which forms carbonic acid with moisture).
Stabilizer Solid Potassium Carbonate (

)
or KOH pellets
Acts as an "acid scavenger." Unlike liquid amines (e.g.,

), solid bases are easily removed by filtration and do not interfere with volatility.
Container Base-Washed Glass or Aluminum Standard borosilicate glass is slightly acidic (silanol groups). Aluminum bottles are preferred for bulk storage.
Desiccant Activated Molecular Sieves (3Å) Selectively adsorbs water without adsorbing the organic molecule. Crucial: Use basic/neutral sieves, never acidic clays.
The "Self-Validating" Handling Workflow

Every time you access the material, follow this decision tree to ensure integrity.

StorageWorkflow Figure 2: Integrity Check and Handling Workflow Start Access 5-Me-DHP Stock Check1 Visual Inspection: Clear & Colorless? Start->Check1 Fail1 Yellow/Cloudy: Polymerization or Hydrolysis detected. Purify or Discard. Check1->Fail1 No Step2 Equilibrate to Room Temp (Prevent Condensation) Check1->Step2 Yes Step3 Extract under Inert Gas (Syringe/Cannula) Step2->Step3 Step4 Blanket Headspace with Argon Step3->Step4 End Return to -20°C Step4->End

Module 3: Troubleshooting & FAQs

Q1: My 5-Me-DHP has turned slightly yellow. Is it still usable?

Diagnosis: Yellowing typically indicates the onset of polymerization , not necessarily hydrolysis (which usually results in cloudiness or phase separation). However, both processes are acid-catalyzed. Action:

  • Quick Test: Run a TLC. Polymerized material will remain at the baseline; hydrolysis products (aldehydes) will be more polar than the starting ether.

  • Remediation: Distill the material under reduced pressure (vacuum distillation) over a trace amount of solid

    
    . Collect the fraction at the correct boiling point.
    
Q2: Can I store it over molecular sieves indefinitely?

Answer: Yes, but with a caveat. Use Type 3Å or 4Å sieves .

  • Warning: Avoid Type 5Å or acidic desiccants (like silica gel or

    
    ), as they can catalyze the reaction you are trying to prevent.
    
  • Pro-Tip: Flame-dry the sieves and cool them under argon before adding them to the liquid.

Q3: I see a new peak in my NMR around 9.5-9.8 ppm. What is this?

Diagnosis: This is the characteristic aldehyde proton signal of 5-hydroxy-2-methylpentanal . Meaning: Hydrolysis has occurred.[2][3][4][5] Solution: The material is compromised. If the impurity level is <5%, you may attempt distillation. If >5%, the water generated by the reaction has likely autocatalyzed further degradation. Discard and replace.

Q4: Why does the protocol recommend Potassium Carbonate ( ) over Triethylamine ( )?

Answer: While both are effective bases:

  • Triethylamine is a liquid with a boiling point that might overlap with your solvent or reagent during evaporation, potentially contaminating your final product.

  • Potassium Carbonate is an insoluble solid. It sits at the bottom of the bottle, neutralizing any acid generated over time, and is automatically removed when you draw the liquid into a syringe (assuming you don't draw from the very bottom). It provides a "passive" safety net.

References

  • Kresge, A. J., et al. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

    
    -(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry.[2] 
    
  • Sigma-Aldrich. (n.d.).[6] 3,4-Dihydro-2H-pyran Product Safety Data Sheet.

  • BenchChem. (2025).[4][7][8] Safe handling and storage of dihydropyran compounds.

  • Loba Chemie. (2016).[9] MSDS: 3,4-Dihydro-2H-Pyran for Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methyl-3,4-dihydro-2H-pyran by Distillation

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-Methyl-3,4-dihydro-2H-pyran by distillation. It is structured to provide not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-Methyl-3,4-dihydro-2H-pyran by distillation. It is structured to provide not just procedural steps, but the underlying scientific principles and troubleshooting logic essential for successful purification.

Introduction

5-Methyl-3,4-dihydro-2H-pyran is a valuable heterocyclic intermediate in organic synthesis. Like its parent compound, 3,4-dihydro-2H-pyran (DHP), its vinyl ether functionality makes it an excellent choice for protecting hydroxyl groups as tetrahydropyranyl (THP) ethers.[1] These protecting groups are stable under a variety of conditions, including exposure to alkali metals, Grignard reagents, and some oxidizing agents, yet can be readily cleaved under acidic conditions.[1][2]

Achieving high purity of this reagent is critical, as common impurities such as residual starting materials, catalysts, or decomposition products can interfere with subsequent reactions.[3] Distillation is the most common and effective method for its purification. This guide addresses the specific challenges and questions that may arise during this process.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is the foundation of a safe and effective purification protocol. While specific experimental data for the 5-methyl derivative is sparse, properties can be reliably extrapolated from the well-characterized parent compound, 3,4-dihydro-2H-pyran.

PropertyValue / ObservationSource(s)
Molecular Formula C₆H₁₀O[4]
Molecular Weight 98.14 g/mol [4]
Boiling Point (Est.) ~105-115 °C (at 760 mmHg)Author's estimate based on parent compound
Boiling Point (Parent) 86 °C (3,4-Dihydro-2H-pyran)[2][5]
Appearance Colorless Liquid[2]
Key Hazards Highly Flammable, Irritant, Forms Explosive Peroxides[6][7]
Stability Sensitive to Air, Light, and Acid[3][6]
Storage Store under inert atmosphere (N₂ or Ar), protected from light, in a cool, dry, well-ventilated area.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate distillation method for purifying 5-Methyl-3,4-dihydro-2H-pyran?

A1: Fractional distillation at atmospheric pressure is the recommended method. The methyl group raises the boiling point sufficiently compared to many common synthesis solvents (e.g., THF, diethyl ether), but not so high as to typically require vacuum distillation. Fractional distillation provides the necessary theoretical plates to efficiently separate the product from impurities with similar boiling points, which is a limitation of simple distillation.[8]

Q2: My starting material has been stored for several months. What is the single most important safety check I must perform before distillation?

A2: You must test for the presence of explosive peroxides. Cyclic ethers like dihydropyrans are notorious for forming peroxides upon exposure to air and light.[9][10] Distilling a solution containing high concentrations of peroxides can lead to a violent explosion as the peroxides concentrate in the distillation flask.[11][12] If you observe any crystalline solids or viscous liquid at the bottom of the container, do not open it and treat it as a potential bomb.[9][10]

Q3: How do I test for and remove peroxides?

A3: There are two common methods for testing:

  • Peroxide Test Strips: These are commercially available and suitable for routine checks of simple ethers. They provide a semi-quantitative result, often changing color (e.g., from white to blue) in the presence of hydroperoxides.[12]

  • Potassium Iodide (KI) Test: This is a more sensitive chemical test. Add ~100 mg of KI to 1 mL of glacial acetic acid, then add 1 mL of the ether to be tested. A yellow color indicates low peroxide levels, while a brown color indicates a hazardous concentration (>0.1%).[11][13]

If peroxides are detected, they can be removed by:

  • Passing through Activated Alumina: Create a short column of activated alumina and pass the solvent through it. This is effective but may also remove inhibitors.[10]

  • Washing with Ferrous Sulfate: Shake the ether with a freshly prepared acidic solution of iron(II) sulfate.[10]

Always re-test for peroxides after treatment and before distilling. [12]

Q4: What are the ideal storage conditions for the purified 5-Methyl-3,4-dihydro-2H-pyran?

A4: To maintain purity and prevent degradation, the purified product should be stored in a tightly sealed, opaque (amber) bottle under an inert atmosphere like nitrogen or argon.[3][7] Storing over a small amount of a solid base like potassium carbonate can help neutralize any trace acidity that could catalyze decomposition.[3] Store in a designated flammables cabinet away from heat and ignition sources.[14]

Distillation Workflow & Protocol

The following diagram and protocol outline the critical steps for successful purification.

Distillation_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Fractional Distillation cluster_post_distillation Post-Distillation A Crude Product B Visual Inspection (Crystals/Viscous Liquid?) A->B C Peroxide Test (Strips or KI) B->C If Clear S STOP! Consult EHS B->S Yes D Peroxide Removal (Alumina or FeSO₄) C->D Peroxides >3 ppm F Setup Fractional Distillation Apparatus C->F Peroxides <3 ppm D->C Re-test E Pre-Drying (Anhydrous MgSO₄ or Na₂SO₄) E->F Optional G Heat Gradually (Heating Mantle) F->G H Collect Fractions (Forerun, Main, Residue) G->H I Purity Analysis (GC, ¹H NMR) H->I J Store Under Inert Gas (N₂ or Ar) I->J Product >99% Pure

Caption: Workflow for the safe purification of 5-Methyl-3,4-dihydro-2H-pyran.

Experimental Protocol: Fractional Distillation
  • Pre-treatment:

    • Visually inspect the crude material for any solids or viscous liquids. If present, consult safety personnel.[10]

    • Test for peroxides. If positive, treat the material as described in FAQ A3 and re-test until peroxides are undetectable. Do not proceed if peroxides are present. [11]

    • If water is suspected as an impurity, pre-dry the crude material with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using dry glassware. A 20-30 cm Vigreux column is typically sufficient. Ensure all joints are properly sealed.

    • Place a stir bar in the distillation flask for smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[8]

    • Use a heating mantle connected to a variable transformer as the heat source.

  • Distillation Procedure:

    • Charge the distillation flask with the pre-treated crude product, filling it to no more than two-thirds of its volume.

    • Begin gentle heating and stirring.

    • Observe the vapor condensate ring rise slowly up the fractionating column. A slow, gradual rise is key to good separation.[8]

    • Discard the initial low-boiling fraction (forerun), which may contain volatile impurities or residual solvents.

    • When the temperature stabilizes at the boiling point of the product (approx. 105-115 °C), switch to a clean, tared receiving flask to collect the main fraction. Record the stable boiling range.

    • Continue distillation until a small amount of liquid remains in the distillation flask. Never distill to dryness , as this concentrates non-volatile impurities and residual peroxides to a dangerous level.[10]

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembly.

    • Determine the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • Transfer the pure product to a suitable storage container, flush with nitrogen or argon, and seal tightly before labeling and storing appropriately.[3]

Troubleshooting Guide

Problem: The distillation is proceeding very slowly, or the vapor ring won't rise up the column.

  • Possible Cause: Insufficient heating or excessive heat loss.

  • Solution: Gradually increase the temperature setting on the heating mantle. If the column is in a drafty area, insulate it by loosely wrapping it with glass wool or aluminum foil to maintain the temperature gradient.[8]

Problem: The temperature is fluctuating wildly during the main fraction collection.

  • Possible Cause 1: Inefficient separation. The mixture is boiling, but the components are not separating cleanly in the column.

  • Solution 1: Reduce the heating rate. Distilling too quickly does not allow for proper equilibration on the theoretical plates of the column, leading to co-distillation of impurities.[8]

  • Possible Cause 2: The system is not at equilibrium.

  • Solution 2: Ensure the heating rate is slow and steady. The distillation should proceed at a rate of 1-2 drops per second into the receiving flask.

Problem: My final product is discolored (yellow or brown).

  • Possible Cause 1: Thermal decomposition. Dihydropyrans can be sensitive to heat, especially if acidic impurities are present, which can catalyze polymerization or decomposition.[3]

  • Solution 1: Consider performing the distillation under reduced pressure (vacuum distillation) to lower the required boiling temperature. Ensure all acidic residue from workup is removed before distillation.

  • Possible Cause 2: A high-boiling impurity (chromophore) has co-distilled.

  • Solution 2: Improve the efficiency of the fractional distillation by using a longer packed column (e.g., Raschig rings or metal sponge) or by distilling more slowly.

Problem: The yield is significantly lower than expected.

  • Possible Cause 1: Leaks in the apparatus.

  • Solution 1: Check all glass joints to ensure a tight seal. Use appropriate joint grease if performing a vacuum distillation.

  • Possible Cause 2: Significant hold-up in the column.

  • Solution 2: A large amount of product can adhere to the surface of the packing material in the column. Ensure the column is appropriate for the scale of the distillation. For smaller scales, a Vigreux column has less hold-up than a packed column.

  • Possible Cause 3: Decomposition on the column (see discoloration problem).

  • Solution 3: Neutralize the crude material with a mild base (e.g., wash with NaHCO₃ solution) and ensure it is dry before distilling. Consider vacuum distillation.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation of 5-Methyl-3,4-dihydro-2H-pyran and Its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic molecules. This guide provides an in-depth technical comparison of the electron ionization (EI) fragmentation pattern of 5-Methyl-3,4-dihydro-2H-pyran, contrasting it with its structural isomer, 6-Methyl-3,4-dihydro-2H-pyran, and the parent compound, 3,4-dihydro-2H-pyran. Understanding these fragmentation pathways is crucial for accurate compound identification and differentiation in complex matrices.

The Foundational Principles of GC-MS Fragmentation in Cyclic Ethers

Gas Chromatography (GC) first separates compounds in a mixture based on their volatility and interaction with a stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to induce fragmentation.[1] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure.

The fragmentation of cyclic ethers is governed by the stability of the resulting carbocations and radical species. Key fragmentation pathways often involve alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions, followed by further rearrangements and eliminations.[2]

Comparative Fragmentation Analysis

Fragmentation of 3,4-dihydro-2H-pyran (Parent Compound)

The mass spectrum of 3,4-dihydro-2H-pyran (C₅H₈O, MW: 84.12 g/mol ) is characterized by a distinct pattern of fragmentation.[5][6] The molecular ion peak (M⁺˙) at m/z 84 is typically observed. Key fragmentation pathways for 3,4-dihydro-2H-pyran have been investigated, with major fragments arising from ring cleavage.[7]

Predicted Fragmentation of 5-Methyl-3,4-dihydro-2H-pyran

For 5-Methyl-3,4-dihydro-2H-pyran (C₆H₁₀O, MW: 98.14 g/mol ), the presence of a methyl group at the 5-position is expected to significantly influence the fragmentation cascade.[3] The molecular ion (M⁺˙) should appear at m/z 98.

Anticipated Key Fragments:

  • m/z 83 (M-15): Loss of a methyl radical (•CH₃) is a common fragmentation pathway for methylated compounds.

  • Retro-Diels-Alder (rDA) Reaction: A characteristic fragmentation for dihydropyran systems is the rDA reaction. For the 5-methyl substituted isomer, this would lead to the formation of a charged diene and a neutral enol.

  • Ring Opening and Subsequent Fragmentations: Alpha-cleavage adjacent to the oxygen, followed by ring opening, will likely generate a series of smaller fragments.

Experimental Fragmentation of 6-Methyl-3,4-dihydro-2H-pyran

The mass spectrum of the isomeric 6-Methyl-3,4-dihydro-2H-pyran (C₆H₁₀O, MW: 98.14 g/mol ) is available in the NIST database and provides a valuable comparison.[8][9]

Observed Key Fragments:

m/zRelative IntensityProposed Fragment
98ModerateMolecular Ion (M⁺˙)
83High[M-CH₃]⁺
69Moderate
55High
43High

The high intensity of the m/z 83 peak confirms the facile loss of the methyl group. The other major fragments at m/z 55 and 43 are likely due to subsequent ring cleavage and rearrangement reactions.

Visualizing the Fragmentation Pathways

To better understand the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.

Caption: Key experimental fragments of 6-Methyl-3,4-dihydro-2H-pyran.

Experimental Protocol for GC-MS Analysis

This section provides a detailed, step-by-step methodology for the GC-MS analysis of methyl-substituted dihydropyrans.

Instrumentation
  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. An HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column is suitable. [10]

Reagents and Standards
  • Carrier Gas: Helium (≥99.999% purity).

  • Solvents: HPLC-grade or equivalent purity solvents such as dichloromethane or ethyl acetate for sample dilution. [11]* Analytes: 5-Methyl-3,4-dihydro-2H-pyran, 6-Methyl-3,4-dihydro-2H-pyran, and 3,4-dihydro-2H-pyran standards.

Sample Preparation
  • Prepare a stock solution of each analyte at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, dilute in a suitable solvent to a final concentration expected to be within the calibration range.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 35-200

Data Analysis
  • Acquire the total ion chromatogram (TIC) for each sample and standard.

  • Identify the peaks of interest based on their retention times.

  • Extract the mass spectrum for each identified peak.

  • Compare the fragmentation patterns of the unknown samples with the reference spectra of the standards and library databases (e.g., NIST).

Workflow for Isomer Differentiation

The following diagram outlines a logical workflow for the differentiation of methyl-substituted dihydropyran isomers using GC-MS.

Isomer_Differentiation_Workflow start Sample Injection gc_separation GC Separation (Based on Boiling Point and Polarity) start->gc_separation ms_detection MS Detection (Electron Ionization) gc_separation->ms_detection tic_analysis Analyze Total Ion Chromatogram (TIC) (Retention Time) ms_detection->tic_analysis mass_spec_extraction Extract Mass Spectrum for each Isomer Peak tic_analysis->mass_spec_extraction fragmentation_comparison Compare Fragmentation Patterns mass_spec_extraction->fragmentation_comparison isomer_identification Isomer Identification fragmentation_comparison->isomer_identification

Caption: Logical workflow for the GC-MS based differentiation of dihydropyran isomers.

Conclusion

The differentiation of isomers such as 5-Methyl-3,4-dihydro-2H-pyran and 6-Methyl-3,4-dihydro-2H-pyran by GC-MS is achievable through a careful analysis of their fragmentation patterns and chromatographic retention times. While the mass spectrum of 5-Methyl-3,4-dihydro-2H-pyran is not widely documented, its predicted fragmentation, based on established principles of mass spectrometry and comparison with its isomer and parent compound, provides a robust framework for its identification. The experimental protocol and workflow presented in this guide offer a comprehensive approach for researchers to confidently identify and differentiate these and other structurally similar cyclic ethers.

References

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Available at: [Link]

  • 5-Methyl-3,4-dihydro-2H-pyran-2-one. PubChem. Available at: [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. Available at: [Link]

  • Online electrochemical GC-MS characterization of cyclic ether... ResearchGate. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-6-methyl-. NIST WebBook. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • 2-Ethoxy-5-methyl-3,4-dihydro-2H-pyran. SpectraBase. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-6-methyl-. NIST WebBook. Available at: [Link]

  • 2H-Pyran-3(4H)-one, dihydro-6-methyl-. NIST WebBook. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

  • Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics. Available at: [Link]

  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Restek. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

  • C6H10O isomers. Molport. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

  • 2H-Pyran, 3,4-dihydro-. NIST WebBook. Available at: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. Available at: [Link]

  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Acid Lability of 5-Methyl-THP vs. Standard THP Ethers

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. The tetrahydropyranyl (THP) ether, formed from the reaction of an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), stands as a classic and widely utilized protecting group for hydroxyl functionalities.[1][2][3] Its popularity stems from its low cost, ease of installation, and general stability across a wide range of non-acidic conditions, including reactions involving organometallics, hydrides, and strong bases.[2][3][4]

However, the drive for greater control and selectivity in synthesis has led to the exploration of substituted THP analogues to fine-tune properties such as acid lability. This guide provides an in-depth technical comparison between the standard THP ether and its 5-methyl substituted counterpart. We will delve into the mechanistic underpinnings of their acid-catalyzed cleavage, predict their relative stabilities based on electronic principles, and provide a comprehensive experimental framework for their direct comparison.

The Mechanism of Acid-Catalyzed Acetal Cleavage

The deprotection of a THP ether is a classic example of acid-catalyzed hydrolysis of an acetal. The process is essentially the reverse of the protection reaction and proceeds through a well-established mechanism.[5]

  • Protonation: The reaction initiates with the protonation of the ether oxygen atom of the THP ring by an acid catalyst.[5] This step transforms the alkoxy group into a good leaving group.

  • Formation of an Oxocarbenium Ion: The C-O bond cleaves, releasing the protected alcohol and generating a resonance-stabilized oxocarbenium ion.[1][5][6] The stability of this cationic intermediate is the critical determinant of the reaction rate.

  • Nucleophilic Attack: A nucleophile, typically water from the reaction medium or an alcohol solvent, attacks the electrophilic carbon of the oxocarbenium ion.[5][7]

  • Deprotonation: A final deprotonation step yields 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form) and regenerates the acid catalyst, allowing the cycle to continue.[7][8]

Acid-Catalyzed Deprotection of THP Ether THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ p1 Protonated_Ether->p1 Oxocarbenium Oxocarbenium Ion + R-OH p2 Oxocarbenium->p2 Hemiacetal Hemiacetal p3 Hemiacetal->p3 Final_Product 5-Hydroxypentanal + R-OH p1->Oxocarbenium - R-OH p2->Hemiacetal + H2O p3->Final_Product - H+

Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.

Electronic Effects and the Hypothesis of Lability

The rate-determining step in this hydrolysis is typically the formation of the oxocarbenium ion. According to Hammond's postulate, any factor that stabilizes this high-energy intermediate will also stabilize the transition state leading to it, thereby increasing the rate of the reaction.

This brings us to the core of our comparison. A standard THP ether is unsubstituted at the 5-position. In a 5-methyl-THP ether, the methyl group (–CH₃) acts as a weak electron-donating group through hyperconjugation and inductive effects. When the oxocarbenium ion intermediate forms, this methyl group is positioned to help stabilize the positive charge on the adjacent carbon atom.

Hypothesis: The electron-donating nature of the methyl group at the 5-position will stabilize the intermediate oxocarbenium ion, leading to a faster rate of acid-catalyzed cleavage. Therefore, the 5-methyl-THP ether is predicted to be more acid-labile than the standard THP ether.

FeatureStandard THP Ether5-Methyl-THP EtherRationale
Protecting Reagent 3,4-Dihydro-2H-pyran (DHP)5-Methyl-3,4-dihydro-2H-pyranThe precursor enol ether determines the final structure.
Intermediate Stability Standard Oxocarbenium IonStabilized Oxocarbenium IonThe 5-methyl group is electron-donating, stabilizing the adjacent cation.
Predicted Acid Lability BaselineHigher A more stable intermediate implies a lower activation energy for cleavage.
Potential Advantage Robust, well-characterizedMilder deprotection conditions possible, useful for sensitive substrates.Increased lability allows for removal with weaker acids or shorter reaction times.
Potential Disadvantage May require harsh conditionsLess stable to incidental acid exposure during a multi-step synthesis.The group may be unintentionally cleaved under conditions where a standard THP is stable.

A Validating Experimental Protocol

To empirically test our hypothesis, a direct comparative study is necessary. The following sections outline a comprehensive workflow for synthesizing the required materials and performing a kinetic analysis of their deprotection. This protocol is designed to be a self-validating system for any research setting.

Part 1: Synthesis of 5-Methyl-3,4-dihydro-2H-pyran

While 3,4-dihydro-2H-pyran (DHP) is commercially available, its 5-methyl derivative is not. A plausible synthetic route can be adapted from known transformations, such as the reduction and subsequent acid-catalyzed cyclization/dehydration of a suitable precursor.[9]

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available methyl 2-methyl-3-oxobutanoate.

  • Reduction: Reduce the ketone functionality selectively to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature.

  • Purification: After quenching the reaction, perform an aqueous workup and extract the product. Purify the resulting hydroxy-ester by column chromatography.

  • Cyclization/Dehydration: Treat the purified hydroxy-ester with a strong acid catalyst (e.g., polyphosphoric acid or p-toluenesulfonic acid) with heating. This will promote intramolecular transesterification to form a lactone, followed by elimination to yield the target 5-methyl-3,4-dihydro-2H-pyran.

  • Final Purification: Purify the volatile product by distillation. Characterize thoroughly by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use.

Part 2: Protection of a Model Alcohol (e.g., Cyclohexanol)

This protocol describes the formation of the two THP ethers from a standard alcohol.

Step-by-Step Protocol:

  • Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve cyclohexanol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To Flask A, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv). To Flask B, add the synthesized 5-methyl-3,4-dihydro-2H-pyran (1.2 equiv).

  • Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 equiv) to each flask.[10] PPTS is a mild acid catalyst suitable for this reaction.[1]

  • Reaction: Stir the mixtures at room temperature, monitoring the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench each reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify both crude products (Cyclohexyl-THP ether and Cyclohexyl-5-methyl-THP ether) by flash column chromatography on silica gel.

Part 3: Comparative Kinetic Analysis of Deprotection

This experiment will directly measure the relative rates of acid-catalyzed cleavage.

Experimental_Workflow cluster_synthesis Part 1 & 2: Synthesis & Protection cluster_kinetics Part 3: Kinetic Study Synth_Reagent Synthesize 5-Me-DHP Protect_B Protect Cyclohexanol with 5-Me-DHP Synth_Reagent->Protect_B Protect_A Protect Cyclohexanol with DHP Purify_A Purify Standard THP Ether Protect_A->Purify_A Purify_B Purify 5-Me-THP Ether Protect_B->Purify_B Prep_Solutions Prepare solutions of each THP ether in solvent Purify_A->Prep_Solutions Proceed to Kinetics Purify_B->Prep_Solutions Initiate Add Acid Catalyst (Start Timer) Prep_Solutions->Initiate Monitor Monitor reaction via GC or HPLC at time intervals Initiate->Monitor Analyze Plot [Substrate] vs. Time & Calculate Rates Monitor->Analyze

Caption: Workflow for Comparative Analysis of THP Ether Lability.

Step-by-Step Protocol:

  • Solution Preparation: Prepare two identical stock solutions of a standard acid catalyst. A common system is a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 4:2:1 v/v/v).[11][12]

  • Reaction Setup: In two separate, temperature-controlled vials, dissolve an accurately weighed amount of the standard THP ether (Vial A) and the 5-methyl-THP ether (Vial B) in the chosen solvent system. Include an internal standard (e.g., dodecane) for accurate quantification by Gas Chromatography (GC).

  • Initiation and Monitoring: At time t=0, add an identical, catalytic amount of the acid solution to each vial simultaneously. Begin monitoring the reactions immediately. Withdraw small aliquots from each vial at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by diluting it into a vial containing a basic solution (e.g., saturated NaHCO₃) and a suitable extraction solvent (e.g., ethyl acetate) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by GC or HPLC. Quantify the amount of remaining THP ether relative to the internal standard at each time point.

  • Data Processing: Plot the natural logarithm of the concentration of the starting ether (ln[THP-OR]) versus time for both reactions. For a pseudo-first-order reaction, this should yield a straight line. The negative of the slope of this line is the observed rate constant (k_obs). The ratio of the rate constants (k_obs(5-Me-THP) / k_obs(Standard THP)) will provide the quantitative measure of relative lability.

Conclusion and Practical Implications

Based on fundamental principles of physical organic chemistry, the 5-methyl-THP ether is predicted to be significantly more labile to acid than its unsubstituted counterpart due to the electronic stabilization of the key oxocarbenium ion intermediate. The provided experimental protocol offers a robust method for researchers to verify this hypothesis and quantify the difference in reactivity.

For the synthetic chemist, a 5-methyl-THP group could represent a valuable tool. It offers the potential for deprotection under exceptionally mild acidic conditions, which would be highly advantageous when working with substrates bearing other acid-sensitive functionalities. This enhanced lability would allow for greater orthogonal control in a protecting group strategy. Conversely, its heightened sensitivity means it would be less suitable for synthetic routes that require exposure to even mildly acidic conditions where a standard THP ether would remain intact. Ultimately, understanding the nuanced reactivity of substituted protecting groups like 5-methyl-THP expands the synthetic toolbox, enabling more sophisticated and selective chemical transformations.

References

  • Basu, A.; Kasel, J. A. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. totalsynthesis.com. [Link]

  • Kumar, P., et al. Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Journal of Chemical Research.
  • Ramakrishnan, V. T.; Shanmugam, P. SYNTHESIS OF 3:4 DIHYDRO-5-METHYL-2H-PYRANO-(2, 3-b)-QUINOLINE. Proceedings of the Indian Academy of Sciences - Section A.
  • Chemistry Stack Exchange. What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. chemistry.stackexchange.com. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • Isidro-Llobet, A., et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science. [Link]

  • Kysil, A., et al. Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Chemistry of Heterocyclic Compounds.
  • Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.
  • Borah, A. J., et al. Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes. Scientific Reports. [Link]

  • Royal Society of Chemistry. RSC Advances. rsc.org. [Link]

  • Walker, T. W., et al. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. organic-chemistry.org. [Link]

  • Mohammed, F. A., et al. Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • YouTube. synthesis & cleavage of THP ethers. youtube.com. [Link]

  • Wikipedia. Tetrahydropyran. en.wikipedia.org. [Link]

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Validation

A Comparative Guide for Researchers: Unveiling the Advantages of 5-Methyl-3,4-dihydro-2H-pyran in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate protecting group is a critical decision that can significantly impact the efficiency, stereochemical outcome, and...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate protecting group is a critical decision that can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), has long been a workhorse for hydroxyl group protection due to its low cost and general stability.[1][2] However, the introduction of a new stereocenter and the sometimes-indiscriminate nature of its reactivity can present challenges. This guide introduces a promising alternative, 5-Methyl-3,4-dihydro-2H-pyran, and elucidates its potential advantages over the parent DHP, providing a rationale for its adoption in complex synthetic endeavors.

This document provides an in-depth comparison of these two reagents, drawing upon established principles of organic chemistry and available data to highlight the nuanced benefits of the methylated analogue. While direct, side-by-side comparative studies are limited in the current literature, a careful analysis of steric and electronic effects allows for a robust projection of its superior performance in key areas.

At a Glance: Key Physicochemical and Reactive Properties

Property3,4-dihydro-2H-pyran (DHP)5-Methyl-3,4-dihydro-2H-pyranAdvantage of 5-Methyl Derivative
Molecular Formula C₅H₈OC₆H₁₀O[3]-
Molecular Weight 84.12 g/mol [4]98.14 g/mol [3]-
Boiling Point 86 °C[4]Not widely reported, expected to be slightly higher-
Key Application Protection of alcohols and other functional groups[2]Enhanced stereocontrol in alcohol protectionPotential for higher diastereoselectivity
Formation of Diastereomers Creates a new stereocenter, often leading to a mixture of diastereomers[1]Methyl group expected to enhance diastereoselectivity through steric guidanceSimplified purification and characterization
Relative Deprotection Rate Standard acid-catalyzed cleavage[5]Potentially faster cleavage due to electronic effectsMore facile deprotection under milder conditions

The Underlying Chemistry: Steric and Electronic Effects of the 5-Methyl Group

The primary advantages of 5-Methyl-3,4-dihydro-2H-pyran stem from the electronic and steric influence of the methyl group at the 5-position of the pyran ring.

Electronic Effects: The methyl group is an electron-donating group. This has a significant impact on the stability of the key intermediate in both the protection and deprotection reactions: the oxocarbenium ion. During the acid-catalyzed deprotection of the corresponding 5-methyl-tetrahydropyranyl (5-Me-THP) ether, the electron-donating methyl group helps to stabilize the positive charge on the developing oxocarbenium ion. This stabilization is expected to lower the activation energy for the cleavage reaction, potentially allowing for deprotection under milder acidic conditions or at a faster rate compared to the unsubstituted THP ether.[6][7]

Steric Effects: The steric bulk of the methyl group at the 5-position is anticipated to play a crucial role in directing the approach of a chiral alcohol during the protection step.[8] This steric hindrance can favor the formation of one diastereomer over the other, leading to a higher diastereomeric excess (d.e.). For complex molecules with multiple stereocenters, achieving high diastereoselectivity is paramount to avoid the formation of complex mixtures that are difficult to separate and characterize.

Mechanistic Insights: Protection and Deprotection

The mechanisms for the formation and cleavage of both THP and 5-Me-THP ethers are analogous, proceeding through an acid-catalyzed pathway.

Protection of Alcohols

The protection reaction involves the acid-catalyzed addition of an alcohol to the enol ether functionality of the dihydropyran.

DHP Dihydropyran Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H⁺ H_plus H⁺ Protonated_Ether Protonated Ether Oxocarbenium->Protonated_Ether + R-OH Alcohol R-OH THP_Ether THP Ether Protonated_Ether->THP_Ether - H⁺ H_plus_out - H⁺

Mechanism of THP Protection of Alcohols
Deprotection of THP Ethers

Deprotection is the reverse process, typically achieved by acid-catalyzed hydrolysis.

THP_Ether THP Ether Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether + H⁺ H_plus H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium - R-OH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Water H₂O Hydroxypentanal 5-Hydroxypentanal Hemiacetal->Hydroxypentanal Tautomerization Alcohol R-OH

Mechanism of Acid-Catalyzed Deprotection of THP Ethers

Experimental Protocols: A Guide to Application

The following protocols provide a framework for the use of both dihydropyrans in the protection of alcohols. These protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This procedure can be adapted for both 3,4-dihydro-2H-pyran and 5-Methyl-3,4-dihydro-2H-pyran.

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-dihydro-2H-pyran or 5-Methyl-3,4-dihydro-2H-pyran (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM, add PPTS.

  • Add the dihydropyran derivative dropwise at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of a THP or 5-Me-THP Ether

Materials:

  • THP- or 5-Me-THP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected alcohol in a 4:2:1 mixture of acetic acid:THF:water.[9]

  • Stir the reaction at 45 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the deprotected alcohol, which can be further purified by chromatography if necessary.

Synthesis of 5-Methyl-3,4-dihydro-2H-pyran

While not as commercially available as DHP, 5-Methyl-3,4-dihydro-2H-pyran can be synthesized through various methods, including the hetero-Diels-Alder reaction.[10][11] A plausible route involves the reaction of an appropriate 1,3-diene with an aldehyde under Lewis acid catalysis. Further optimization of synthetic routes for this valuable reagent is an active area of research.

Conclusion and Future Outlook

5-Methyl-3,4-dihydro-2H-pyran presents a compelling alternative to the conventional 3,4-dihydro-2H-pyran for the protection of hydroxyl groups. The strategic placement of a methyl group at the 5-position offers the potential for enhanced diastereoselectivity in the protection of chiral alcohols and may facilitate a more facile deprotection due to electronic stabilization of the key oxocarbenium ion intermediate.

While direct quantitative comparisons of reaction kinetics and diastereomeric ratios are still needed to fully validate these advantages, the underlying chemical principles strongly support the potential for superior performance. Researchers and drug development professionals are encouraged to consider 5-Methyl-3,4-dihydro-2H-pyran as a valuable tool in their synthetic arsenal, particularly in complex syntheses where stereochemical control and mild deprotection conditions are critical for success. Further experimental investigation into the comparative performance of these two reagents will undoubtedly provide more definitive data and solidify the role of substituted dihydropyrans in modern organic synthesis.

References

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Comparative

Technical Guide: Impurity Profiling of Commercial 5-Methyl-3,4-dihydro-2H-pyran

Executive Summary 5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a critical enol ether intermediate, widely utilized as a hydroxyl-protecting group in multi-step organic synthesis and as a monomer in functionalized polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-3,4-dihydro-2H-pyran (5-Me-DHP) is a critical enol ether intermediate, widely utilized as a hydroxyl-protecting group in multi-step organic synthesis and as a monomer in functionalized polymer production. While commercially available grades typically claim >95% purity, the nature of the remaining impurities—specifically acidic species, peroxides, and hydrolysis products—can catastrophically affect downstream catalytic cycles, particularly in acid-sensitive glycosylations or transition-metal catalyzed couplings.

This guide provides a comparative analysis of analytical methodologies for identifying these impurities. Unlike standard certificates of analysis (CoA) which often rely solely on GC-FID area%, this document advocates for a multi-modal approach to detect "silent" impurities that gas chromatography often misses or actively generates during analysis.

The Challenge: Why Standard Analysis Fails

The analysis of 5-Me-DHP is complicated by its inherent reactivity. As an electron-rich enol ether, it is highly susceptible to:

  • Acid-Catalyzed Hydrolysis: Reverting to the open-chain aldehyde in the presence of trace moisture and acid.

  • Thermal Polymerization: forming dimers/oligomers in hot GC injection ports.

  • Auto-oxidation: Forming explosive peroxides upon air exposure.

Crucial Insight: Standard GC-MS analysis often yields false positives for impurities. If the GC liner is not base-deactivated, the acidity of the glass wool can catalyze the dimerization of 5-Me-DHP inside the injector, leading the analyst to believe the commercial sample is degraded when it is actually pure.

Deep Dive: The Impurity Profile

Before selecting an analytical method, one must understand the genesis of potential impurities.

Mechanistic Origins of Impurities

ImpurityPathways Start 5-Methyl-3,4-dihydro-2H-pyran (Target) Water + H2O / H+ Start->Water Oxygen + O2 (Air) Start->Oxygen Heat + Heat/Acid Start->Heat Hydrolysis 4-Methyl-5-hydroxypentanal (Open Chain) Water->Hydrolysis Hydrolysis Peroxide Hydroperoxides (Explosion Hazard) Oxygen->Peroxide Auto-oxidation Dimer DHP Dimers (Oligomers) Heat->Dimer Polymerization Lactol Cyclic Lactol (Equilibrium) Hydrolysis->Lactol Equilibrium

Figure 1: Degradation pathways of 5-Me-DHP leading to common commercial impurities.

Table 1: Common Impurities and Their Impact
Impurity TypeSpecific CompoundOriginImpact on Application
Hydrolysis Product 4-Methyl-5-hydroxypentanalMoisture ingress + Trace AcidQuenches Grignard/Lithium reagents; interferes with amine couplings.
Oxidation Product 5-Methyl-dihydro-2H-pyran-2-one (Lactone)Air exposure (Auto-oxidation)Side reactions with nucleophiles; indicates poor storage.
Synthesis Artifact 2-Methyl-1,5-pentanediolUnreacted starting materialCompetes for reagents; difficult to remove.
Thermal Artifact DHP-DimersGC Injector Artifact or storageIncreases viscosity; usually false positive in analysis.
Safety Hazard Peroxides (ROOH)Radical oxidationExplosion risk during distillation/concentration.

Comparative Analysis of Detection Methods

This section compares the three primary methodologies for validating 5-Me-DHP quality.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

The Industry Standard (with caveats)

  • Pros: High sensitivity (ppm level), excellent separation of volatile organic impurities.

  • Cons: Thermally destructive. Standard split/splitless liners can induce degradation.

  • Verdict: Excellent for trace organic impurities if proper precautions (base deactivation) are taken.

Method B: Proton NMR ( H-NMR)

The "Truth" Method

  • Pros: Non-destructive, quantitative (qNMR), detects non-volatiles, no thermal degradation artifacts.

  • Cons: Lower sensitivity (LOQ ~0.1%), expensive instrumentation.

  • Verdict: The gold standard for assay purity and water content estimation.

Method C: Karl Fischer & Peroxide Titration

The Safety & Process Checks

  • Pros: Specific for water and peroxides (which GC and NMR often miss or underestimate).

  • Cons: Destructive, specific to only one analyte.

  • Verdict: Mandatory for safety and process control.

Table 2: Performance Matrix of Analytical Alternatives
FeatureGC-MS (Base Deactivated)

H-NMR (qNMR)
HPLC-UV/RI
Specificity High (Mass Spec ID)High (Structural ID)Low (poor UV chromophore)
Sensitivity (LOD) < 10 ppm~ 1000 ppm (0.1%)~ 100 ppm
Thermal Artifact Risk High NoneNone
Water Detection PoorGood (distinct shift)N/A
Peroxide Detection DangerousPoorRequires specific derivation
Throughput 20-30 mins5-10 mins15-20 mins

Experimental Protocols

The following protocols are designed to validate the quality of commercial 5-Me-DHP.

Protocol 1: Artifact-Free GC-MS Profiling

Objective: Detect volatile organic impurities without inducing thermal degradation.

Reagents & Equipment:

  • Solvent: Dichloromethane (HPLC Grade), dried over molecular sieves.

  • Neutralizing Agent: Triethylamine (TEA).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Liner: Critical: Base-deactivated split liner with wool (Restek Sky or Agilent Ultra Inert).

Step-by-Step Workflow:

  • System Prep: Pre-rinse the GC liner with a 1% solution of Triethylamine in Hexane to neutralize active silanol sites.

  • Sample Prep: Dilute 50 mg of 5-Me-DHP in 1.5 mL of Dichloromethane.

  • stabilization: Add 1 drop of Triethylamine to the sample vial. This prevents acid-catalyzed polymerization inside the hot injector.

  • GC Parameters:

    • Inlet: 200°C (Keep lower than standard 250°C to minimize stress).

    • Split Ratio: 50:1.[1]

    • Oven: 40°C (hold 2 min) → 10°C/min → 200°C.

  • Data Analysis: Ignore the solvent peak and TEA peak. Look for the "dimer" peak at approx 2x retention time of the parent. If dimer is present despite TEA addition, it is a real impurity, not an artifact.

Protocol 2: Quantitative NMR (qNMR) for Assay

Objective: Determine exact purity % and water content.

Reagents:

  • Solvent: Benzene-d6 (

    
    ) or DMSO-d6. Avoid 
    
    
    
    as it is often naturally acidic and can degrade the sample during acquisition.
  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable standard).

Step-by-Step Workflow:

  • Weigh exactly 20 mg of Internal Standard and 20 mg of 5-Me-DHP into a vial. Record weights to 0.01 mg precision.

  • Dissolve in 0.6 mL Benzene-d6.

  • Acquisition:

    • Relaxation delay (d1): > 30 seconds (critical for integration accuracy).

    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Integration:

    • Integrate the vinylic proton of 5-Me-DHP (typically ~6.2 ppm, singlet or doublet depending on methyl position).

    • Integrate the aromatic protons of the standard.

  • Calculation: Use the standard qNMR molar ratio formula to calculate purity.

Decision Framework: Selecting the Right Method

Use this logic flow to determine which analysis to run based on your specific needs.

DecisionTree Start Start: Purity Check Safety Is the bottle old/opened? Start->Safety PeroxideTest Run Peroxide Strip Test (Quantify if >10ppm) Safety->PeroxideTest Yes Purpose What is the application? Safety->Purpose No/Passed Synthesis General Synthesis Purpose->Synthesis Standard Pharma Pharma/Catalysis Purpose->Pharma High Sensitivity GC Run GC-MS (Protocol 1) Synthesis->GC FullPanel Run qNMR + GC-MS + KF Pharma->FullPanel

Figure 2: Analytical decision matrix for 5-Me-DHP qualification.

References

  • PubChem. (2025).[2] 5-Methyl-3,4-dihydro-2H-pyran-2-one Compound Summary. Retrieved from [Link] (Structure and property data).

  • Organic Chemistry Portal. (2020). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link] (Mechanistic background on synthesis-derived impurities).

  • University of East Anglia. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy. Retrieved from [Link] (Methodological comparison of GC-MS vs NMR).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 5-Methyl-3,4-dihydro-2H-pyran

For research and development purposes only. Not for drug, household, or other uses.

Author: BenchChem Technical Support Team. Date: February 2026

For research and development purposes only. Not for drug, household, or other uses.

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, 5-Methyl-3,4-dihydro-2H-pyran, a heterocyclic ether, presents unique handling requirements to ensure laboratory safety and experimental integrity. This guide, designed for the discerning researcher, provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for this compound.

Understanding the Hazard Landscape

Before detailing the necessary protective measures, it is crucial to understand the inherent risks associated with 5-Methyl-3,4-dihydro-2H-pyran, based on its chemical class.

  • Flammability: Like its parent compound, 5-Methyl-3,4-dihydro-2H-pyran is expected to be a highly flammable liquid and vapor.[1][2][3] Vapors may be heavier than air and can travel to a source of ignition and flash back.[1]

  • Peroxide Formation: Ethers, including dihydropyrans, are known to form explosive peroxides upon exposure to air and light.[1][4] This is a critical consideration for both storage and handling.

  • Irritation: Direct contact can cause skin and serious eye irritation.[1][3][5]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or drowsiness.[3][4]

  • Sensitization: May cause an allergic skin reaction.[1][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure and injury. The following table summarizes the recommended PPE for handling 5-Methyl-3,4-dihydro-2H-pyran.

PPE CategorySpecifications and Rationale
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards are mandatory.[6] A face shield should be worn in situations with a higher risk of splashing. This provides a robust barrier against eye and face contact with the irritant liquid.
Hand Protection Chemical-resistant gloves are required. Nitrile rubber gloves are a suitable option for splash protection, but it is crucial to consult the manufacturer's breakthrough time data.[6] For prolonged contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.
Skin and Body Protection A flame-resistant lab coat is essential due to the high flammability of the compound.[6] Additional protective clothing, such as an apron or coveralls, should be considered for larger quantities or when there is a significant risk of splashes. Ensure that all skin is covered.
Respiratory Protection All handling of 5-Methyl-3,4-dihydro-2H-pyran should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[7] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Operational Plan: From Receipt to Reaction

A systematic workflow is paramount for the safe handling of 5-Methyl-3,4-dihydro-2H-pyran. The following diagram and steps outline a self-validating protocol.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Review SDS of 3,4-dihydro-2H-pyran & this guide Area Ensure work area is in a certified chemical fume hood Prep->Area PPE_Check Inspect and don appropriate PPE Area->PPE_Check Transfer Transfer smallest practical quantity using non-sparking tools PPE_Check->Transfer Grounding Ground and bond container and receiving equipment Transfer->Grounding Reaction Conduct experiment, keeping container closed when not in use Grounding->Reaction Decon Decontaminate work surfaces Reaction->Decon Waste Segregate and label waste for disposal Decon->Waste Doff Doff PPE and wash hands thoroughly Waste->Doff

Caption: A logical workflow for the safe handling of 5-Methyl-3,4-dihydro-2H-pyran.

Step-by-Step Handling Protocol:

  • Pre-Handling Assessment: Before beginning any work, thoroughly review this guide and the Safety Data Sheet for the parent compound, 3,4-dihydro-2H-pyran. Ensure the location of the nearest safety shower and eyewash station is known and accessible.

  • Engineering Controls: All manipulations of 5-Methyl-3,4-dihydro-2H-pyran must be performed in a properly functioning chemical fume hood to control vapor exposure.[7]

  • PPE Adherence: Don the full complement of prescribed PPE as detailed in the table above.

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers are properly grounded and bonded during transfer.[1][2]

  • Safe Transfer: Use only non-sparking tools for transfers.[6] Dispense the smallest quantity of the chemical necessary for the experiment to minimize the amount of hazardous material being handled.

  • Storage: Store 5-Methyl-3,4-dihydro-2H-pyran in a tightly sealed, air-impermeable container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3] Protect from light and sources of ignition.[1][2] To inhibit peroxide formation, consider storing under an inert atmosphere.[1]

  • Post-Handling: Upon completion of work, decontaminate all surfaces and equipment. Remove and wash any contaminated clothing before reuse.[4]

Disposal Plan: A Commitment to Safety and Environmental Stewardship

Proper disposal of 5-Methyl-3,4-dihydro-2H-pyran and any contaminated materials is a critical final step in the handling process.

  • Waste Classification: Unused 5-Methyl-3,4-dihydro-2H-pyran and solutions containing it are classified as hazardous waste due to their flammability.[1]

  • Waste Collection:

    • Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("5-Methyl-3,4-dihydro-2H-pyran"), and the associated hazards (e.g., "Flammable Liquid," "Irritant").

    • Do not mix this waste with other incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with 5-Methyl-3,4-dihydro-2H-pyran, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste. Place these items in a sealed bag or container and label them appropriately.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour 5-Methyl-3,4-dihydro-2H-pyran down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 5-Methyl-3,4-dihydro-2H-pyran, fostering a culture of safety and excellence in the laboratory.

References

  • PubChem. (n.d.). 5-Methyl-3,4-dihydro-2H-pyran-2-one. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Kumar, V., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Retrieved from [Link]

  • PubChem. (n.d.). methyl 3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyran. Retrieved from [Link]

  • UCLA Health. (n.d.). Classes of Fires & Fire Extinguishers - Safety. Retrieved from [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025, May 9). Bentham Science. Retrieved from [Link]

  • Google Patents. (n.d.). US4342697A - Preparation of gamma-pyrones.
  • Kanex Fire. (2022, March 28). Which Gas Is Used in Fire Extinguishers for Flammable Liquids & Gases. Retrieved from [Link]

  • Kistler O'Brien Fire Protection. (n.d.). The As, Bs, & Cs of Fire Extinguishers - KOB Fire. Retrieved from [Link]

  • Which Fire Extinguisher Should Be Used for Flammable Liquids?. (2024, September 8). Fire Safety Search. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • University of Missouri. (n.d.). Fire Extinguishers - Environment, Health & Safety. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 3,4-Dihydro-2H-Pyran (CAS No. 110-87-2). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

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